Tirofiban
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKMIXFXJJXBQG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
142373-60-2 (hydrochloride) | |
| Record name | Tirofiban [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20162730 | |
| Record name | Tirofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tirofiban | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble, 3.17e-03 g/L | |
| Record name | Tirofiban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tirofiban | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.2X10-16 mmHg at 25 °C /Estimated/ | |
| Record name | TIROFIBAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
144494-65-5 | |
| Record name | Tirofiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144494-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tirofiban [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirofiban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tirofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tirofiban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIROFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX234SI5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIROFIBAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tirofiban | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223-225 °C | |
| Record name | TIROFIBAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Tirofiban's Mechanism of Action on Platelet Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antiplatelet effects. It details the intricate signaling pathways involved in platelet activation, quantifies the inhibitory effects of this compound, and provides comprehensive experimental protocols for assessing its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of platelet biology and the development of antithrombotic therapies.
Introduction
Platelet activation and subsequent aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to pathological thrombus formation, underlying acute coronary syndromes (ACS) and other thrombotic diseases.[1] The platelet glycoprotein IIb/IIIa receptor, an integrin complex, plays a central role in platelet aggregation by binding to fibrinogen and von Willebrand factor (vWF), thereby forming bridges between adjacent platelets.[2] this compound, a synthetic, non-peptide molecule, mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to competitively and reversibly bind to the GPIIb/IIIa receptor.[3][4] This action effectively blocks the binding of endogenous ligands, thus inhibiting platelet aggregation.[1] Understanding the precise mechanism of this compound's interaction with the GPIIb/IIIa receptor and its impact on intracellular signaling is crucial for its optimal clinical application and the development of next-generation antiplatelet agents.
Molecular Mechanism of Action
The activation of platelets and the subsequent binding of ligands to the GPIIb/IIIa receptor are governed by a bidirectional signaling process: "inside-out" and "outside-in" signaling.
Inside-Out Signaling: Priming the Receptor
In resting platelets, the GPIIb/IIIa receptor exists in a low-affinity, bent conformation, which is incapable of binding fibrinogen. Upon platelet stimulation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, a cascade of intracellular events, termed "inside-out" signaling, is initiated. This intricate process culminates in a conformational change of the GPIIb/IIIa receptor to a high-affinity, extended state.
Key molecular players in this pathway include:
-
Talin: A cytoskeletal protein that binds to the cytoplasmic tail of the β3 integrin subunit. This interaction is a critical step that disrupts the inhibitory interaction between the αIIb and β3 cytoplasmic tails, leading to receptor activation.
-
Kindlin: A FERM domain-containing protein that also binds to the β3 cytoplasmic tail and cooperates with talin to induce full integrin activation.
The binding of talin and kindlin to the GPIIb/IIIa cytoplasmic domains induces a conformational change that propagates to the extracellular domain, increasing its affinity for fibrinogen.
This compound's Primary Site of Action: Competitive Antagonism
This compound exerts its primary effect at this stage. By binding to the RGD-binding pocket on the activated GPIIb/IIIa receptor, this compound physically obstructs the binding of fibrinogen and vWF. This competitive and reversible inhibition is the cornerstone of its antiplatelet activity.
Outside-In Signaling: The Aftermath of Ligand Binding and its Inhibition by this compound
Ligand binding to the activated GPIIb/IIIa receptor initiates "outside-in" signaling, a process that triggers a host of intracellular responses, including platelet spreading, granule secretion, and clot retraction, which are essential for thrombus stabilization and growth. Key mediators of outside-in signaling include:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases, such as Src and Fyn, are among the earliest signaling molecules activated upon ligand binding to GPIIb/IIIa.
-
Spleen Tyrosine Kinase (Syk): Activated downstream of SFKs, Syk plays a crucial role in propagating the outside-in signal.
By preventing the initial ligand binding, this compound effectively abrogates the initiation of outside-in signaling, thereby inhibiting the downstream events that lead to thrombus consolidation.
Quantitative Effects of this compound
The inhibitory potency of this compound has been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Agonist | Value | Reference(s) |
| IC50 (Platelet Aggregation) | ADP | ~70 ng/mL | |
| ADP | Total inhibition at 50 ng/mL | ||
| Collagen | ~200 ng/mL | ||
| Collagen | Total inhibition at 100 ng/mL | ||
| EC50 (GPIIb/IIIa Binding) | - | ~24 nmol/L | |
| Dissociation Constant (Ki) | - | 15 nM |
Table 1: Quantitative inhibitory parameters of this compound.
| Parameter Measured | Agonist | This compound Concentration | Effect | Reference(s) |
| P-selectin Expression | ADP | RESTORE dosage (0.15 µg/kg/min) | Reduced expression | |
| Fibrinogen Binding | 0.2 µM ADP | PRISM-PLUS (0.1 µg/kg/min) & RESTORE dosages | Comparable reduction | |
| 1.0 µM ADP or 25 µM TRAP | RESTORE dosage | Greater inhibition than PRISM-PLUS dosage |
Table 2: Effects of different this compound dosing regimens on platelet activation markers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.
Light Transmission Aggregometry (LTA)
This "gold standard" method measures platelet aggregation by detecting changes in light transmission through a platelet-rich plasma (PRP) sample upon the addition of an agonist.
4.1.1. Materials
-
Platelet aggregometer (e.g., Chrono-log Model 700)
-
Siliconized glass or plastic cuvettes with stir bars
-
Pipettes
-
3.2% sodium citrate anticoagulant
-
Agonists: ADP (final concentration 5-20 µM), Collagen (final concentration 1-5 µg/mL)
-
This compound solution of known concentration
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
4.1.2. Method
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters should be discarded to avoid activation due to venipuncture.
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to 200-300 x 10^9/L using autologous PPP.
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Incubate the PRP at 37°C for at least 2 minutes in the heating block of the aggregometer.
-
To assess the effect of this compound, add a known concentration of the inhibitor and incubate for a specified time (e.g., 1-5 minutes) before adding the agonist.
-
Calibrate the aggregometer by setting 0% aggregation with the PRP sample and 100% aggregation with the PPP sample.
-
Add 50 µL of the agonist solution to the PRP to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell surface markers on a single-platelet level.
4.2.1. P-selectin (CD62P) Expression
P-selectin is a marker of α-granule secretion, a hallmark of platelet activation.
4.2.1.1. Materials
-
Flow cytometer
-
Fluorescently labeled monoclonal antibodies:
-
Anti-CD61 (platelet identification)
-
Anti-CD62P (P-selectin)
-
Isotype control antibody
-
-
Platelet agonists (e.g., ADP, TRAP)
-
This compound solution
-
Fixative (e.g., 1% paraformaldehyde)
-
Sheath fluid
4.2.1.2. Method
-
Blood Collection: Collect whole blood in 3.2% sodium citrate.
-
Sample Preparation:
-
Dilute whole blood 1:10 in a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
Add this compound at the desired concentration and incubate.
-
Add the platelet agonist and incubate for 5-10 minutes at room temperature.
-
Add saturating concentrations of fluorescently labeled anti-CD61 and anti-CD62P antibodies (and isotype control in a separate tube).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Fix the samples by adding an equal volume of 1% paraformaldehyde.
-
-
Flow Cytometric Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and CD61 positivity.
-
Analyze the expression of CD62P on the gated platelet population.
-
4.2.2. Activated GPIIb/IIIa (PAC-1 Binding)
PAC-1 is a monoclonal antibody that specifically recognizes the high-affinity conformation of the GPIIb/IIIa receptor.
4.2.2.1. Materials
-
Flow cytometer
-
Fluorescently labeled monoclonal antibodies:
-
Anti-CD41 or Anti-CD61 (platelet identification)
-
FITC-conjugated PAC-1 antibody
-
Isotype control (IgM)
-
-
Platelet agonists (e.g., ADP, TRAP)
-
This compound solution
-
Fixative (e.g., 1% paraformaldehyde)
-
Sheath fluid
4.2.2.2. Method
-
Blood Collection: Collect whole blood in 3.2% sodium citrate.
-
Sample Preparation:
-
In a tube, combine whole blood, this compound (or vehicle), and FITC-conjugated PAC-1 antibody.
-
Add the platelet agonist to stimulate the platelets.
-
Incubate for 15 minutes at room temperature in the dark.
-
Stop the reaction by adding a larger volume of buffer.
-
Fix the cells with 1% paraformaldehyde.
-
-
Flow Cytometric Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the platelet population using forward and side scatter and a platelet-specific marker (CD41 or CD61).
-
Measure the binding of PAC-1 to the gated platelets.
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action on platelet signaling pathways.
Experimental Workflow: Light Transmission Aggregometry
Caption: Workflow for Light Transmission Aggregometry (LTA).
Experimental Workflow: Flow Cytometry for P-selectin
Caption: Workflow for Flow Cytometry analysis of P-selectin expression.
Conclusion
This compound is a highly effective inhibitor of platelet aggregation that acts by competitively blocking the GPIIb/IIIa receptor. Its mechanism of action is intricately linked to the bidirectional signaling pathways that govern platelet function. By preventing fibrinogen binding, this compound not only disrupts the final step of platelet aggregation but also prevents the downstream "outside-in" signaling events that are crucial for thrombus stabilization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the nuances of platelet biology and to develop novel antithrombotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Talin-driven inside-out activation mechanism of platelet αIIbβ3 integrin probed by multimicrosecond, all-atom molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Tirofiban's Interaction with the Glycoprotein IIb/IIIa Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Tirofiban to its target, the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This document outlines the quantitative binding data, detailed experimental methodologies for assessing this interaction, and the relevant signaling pathways involved in this compound's mechanism of action.
Core Concept: this compound's High-Affinity Binding to the GPIIb/IIIa Receptor
This compound is a non-peptide, reversible, and competitive antagonist of the GPIIb/IIIa receptor, a key integrin on the platelet surface responsible for the final common pathway of platelet aggregation. By binding to this receptor, this compound effectively blocks the binding of fibrinogen and von Willebrand factor, thereby preventing the cross-linking of platelets and subsequent thrombus formation.[1] This inhibitory action is central to its therapeutic use in managing acute coronary syndromes.
Quantitative Binding Affinity Data
The binding affinity of this compound for the GPIIb/IIIa receptor has been quantified using various experimental techniques. The following table summarizes the key quantitative parameters reported in the literature.
| Parameter | Value | Method | Comments |
| Dissociation Constant (Kd) | 15 nM | Not Specified | Represents the concentration of this compound required to occupy 50% of the GPIIb/IIIa receptors at equilibrium. |
| IC50 (Fibrinogen Binding) | ~10 nM | In vitro assays | Concentration of this compound that inhibits 50% of fibrinogen binding to activated platelets.[2] |
| IC50 (Platelet Aggregation) | ~37 nmol/L | Light Transmission Aggregometry | Concentration of this compound that inhibits 50% of platelet aggregation. |
| EC50 (Receptor Binding) | ~24 nmol/L | Biophysical approach | Effective concentration of this compound that results in 50% of the maximal binding to platelet GPIIb/IIIa. |
Experimental Protocols for Determining Binding Affinity
A variety of in vitro and cell-based assays are employed to characterize the binding of this compound to the GPIIb/IIIa receptor. Below are detailed methodologies for key experiments.
Light Transmission Aggregometry (LTA)
This assay measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission.
Protocol:
-
Sample Preparation: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Isolation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma.
-
Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma, which is used as a reference.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound or a vehicle control at 37°C for a specified time (e.g., 10 minutes).
-
Agonist-Induced Aggregation: Place the PRP samples in an aggregometer cuvette with a stir bar. Add a platelet agonist such as ADP (e.g., 5-20 µM), collagen (e.g., 2-5 µg/mL), or thrombin receptor-activating peptide (TRAP) to induce aggregation.
-
Data Acquisition: Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the light transmission through PPP (100% aggregation) and PRP (0% aggregation).
-
Data Analysis: Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.
Flow Cytometry for Fibrinogen Binding Inhibition
Flow cytometry allows for the analysis of individual platelets and the quantification of fluorescently labeled fibrinogen binding.
Protocol:
-
Sample Preparation: Obtain whole blood anticoagulated with sodium citrate.
-
Incubation with this compound and Agonist: In a multi-well plate, mix whole blood with different concentrations of this compound or a vehicle control. Add a platelet agonist (e.g., ADP or TRAP) to activate the platelets.
-
Fibrinogen Labeling: Add a saturating concentration of fluorescein isothiocyanate (FITC)-conjugated human fibrinogen to each well and incubate in the dark at room temperature.
-
Fixation: Stop the reaction and fix the platelets by adding a fixative solution (e.g., 1% paraformaldehyde).
-
Staining for Platelet Identification: Stain the platelets with a specific antibody, such as a phycoerythrin (PE)-conjugated anti-CD41a or anti-CD61 antibody.
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the FITC-fibrinogen signal for the platelet population in each sample. Calculate the percentage of inhibition of fibrinogen binding for each this compound concentration relative to the control and determine the IC50.
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand to its receptor.
Protocol:
-
Receptor Preparation: Isolate platelet membranes containing the GPIIb/IIIa receptor from human platelets.
-
Radioligand: Utilize a radiolabeled form of a GPIIb/IIIa antagonist (e.g., [3H]-Tirofiban or a radiolabeled RGD-mimetic peptide).
-
Binding Reaction: In a microtiter plate, incubate the platelet membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (for competition binding) in a suitable binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to calculate the Ki (inhibitory constant).
Signaling Pathways Modulated by this compound
This compound exerts its effect by interfering with the final step of platelet aggregation, which is preceded by a complex cascade of intracellular signaling events known as "inside-out" signaling. The binding of ligands to the activated GPIIb/IIIa receptor also triggers "outside-in" signaling, which is subsequently inhibited by this compound.
Inside-Out Signaling Pathway Leading to GPIIb/IIIa Activation
This pathway transmits signals from within the platelet to the extracellular domain of the GPIIb/IIIa receptor, causing a conformational change that increases its affinity for ligands like fibrinogen.
Caption: Inside-out signaling cascade leading to GPIIb/IIIa activation.
This compound's Mechanism of Action: Inhibition of Ligand Binding
This compound competitively binds to the activated GPIIb/IIIa receptor, preventing the binding of its natural ligands.
Caption: this compound competitively inhibits fibrinogen binding to GPIIb/IIIa.
Experimental Workflow for Assessing this compound's Efficacy
The following diagram illustrates a general workflow for evaluating the inhibitory effect of this compound on platelet function.
Caption: General workflow for in vitro evaluation of this compound.
References
Molecular signaling pathways affected by Tirofiban
An In-Depth Technical Guide to the Molecular Signaling Pathways Affected by Tirofiban
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, reversible, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, also known as integrin αIIbβ3. By competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF) to this receptor, this compound effectively blocks the final common pathway of platelet aggregation.[1][2][3] This action is central to its clinical use in managing acute coronary syndromes. However, the effects of this compound extend beyond simple aggregation blockade, influencing the complex intracellular signaling cascades that govern platelet function. This technical guide provides a detailed examination of the molecular signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action and downstream consequences.
Core Mechanism of Action: Antagonism of Integrin αIIbβ3
Platelet aggregation is a critical event in thrombosis. It is initiated when agonists such as adenosine diphosphate (ADP), collagen, or thrombin bind to their respective receptors on the platelet surface. This triggers a conformational change in the GP IIb/IIIa receptor from a low-affinity to a high-affinity state, a process termed "inside-out" signaling.[4][5] In its high-affinity state, GP IIb/IIIa binds soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.
This compound is a synthetic molecule designed to mimic the critical arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen. It binds selectively and reversibly to the GP IIb/IIIa receptor, physically obstructing the binding of fibrinogen and vWF. This competitive antagonism is the primary mechanism by which this compound exerts its powerful antiplatelet effect.
Impact on "Outside-In" Signaling
Ligand binding to integrin αIIbβ3 does not merely link platelets; it also initiates a cascade of intracellular signals known as "outside-in" signaling. This process is crucial for reinforcing and stabilizing the thrombus through events like platelet spreading, clot retraction, and further granule secretion. Key mediators of αIIbβ3 outside-in signaling include non-receptor tyrosine kinases such as Src-family kinases (SFKs) and Focal Adhesion Kinase (FAK).
Upon fibrinogen binding and clustering of αIIbβ3 receptors, Src is recruited to the β3 cytoplasmic tail and activated (via autophosphorylation at Tyr-419). Activated Src then phosphorylates other substrates, including FAK (at Tyr-397), creating a signaling scaffold that activates downstream pathways involving PLCγ2, which ultimately reorganizes the actin cytoskeleton for platelet spreading and contraction.
By physically blocking fibrinogen binding, this compound prevents the clustering of αIIbβ3 receptors required to initiate this entire outside-in signaling cascade. The effect is therefore a prevention of activation of these downstream kinases, rather than direct enzymatic inhibition.
Quantitative Effects of this compound on Platelet Function
The inhibitory effects of this compound have been quantified across various platelet functions. The data demonstrate a potent, dose-dependent inhibition of aggregation and adhesion, although the concentrations required differ based on the agonist and the specific function being measured.
Table 1: this compound Inhibition of Agonist-Induced Platelet Aggregation & Secretion
| Parameter Measured | Agonist | IC50 Value (ng/mL) | Species | Reference |
|---|---|---|---|---|
| Platelet Aggregation | ADP | ~70 | Porcine | |
| Platelet Aggregation | Collagen | ~200 | Porcine | |
| Platelet Aggregation | Thrombin | ~5,000 | Porcine | |
| Dense-Granule Secretion | ADP | ~70 - 170 | Porcine | |
| Lysosome Secretion | ADP | ~70 - 170 | Porcine | |
| Dense-Granule Secretion | Collagen | ~420 - 500 | Porcine |
| Lysosome Secretion | Collagen | ~420 - 500 | Porcine | |
Table 2: this compound Binding and Inhibition Constants
| Parameter Measured | IC50 / EC50 Value (nmol/L) | Conditions | Reference |
|---|---|---|---|
| Binding to GpIIb/IIIa | EC50 ≈ 24 | Purified receptors | |
| Inhibition of Platelet Aggregation | IC50 ≈ 37 | - |
| Blockade of Platelet Adhesion to Fibrin | IC50 ≈ 580 | Clotted fibrin surface | |
Table 3: Platelet Aggregation Inhibition in Clinical Scenarios
| Time Point | Agonist | Platelet Aggregation (Units ± SD) | Conditions | Reference |
|---|---|---|---|---|
| Immediately post-Tirofiban | TRAP | 26.41 ± 25.00 | Post-PCI patients | |
| >24h post-Tirofiban | TRAP | 109.86 ± 23.69 | Post-PCI patients | |
| Immediately post-Tirofiban | ADP | 17.43 ± 10.10 | Post-PCI patients | |
| >24h post-Tirofiban | ADP | 43.92 ± 23.35 | Post-PCI patients | |
| 10 min post-infusion | - | 95% inhibition | High-dose this compound |
| 8 hours post-infusion | - | 87% inhibition | High-dose this compound | |
The Paradoxical Effect on Platelet Degranulation
While this compound is a potent inhibitor of aggregation, studies have shown it can paradoxically enhance agonist-induced platelet activation and degranulation. When aggregation is blocked by this compound, individual platelets stimulated by agonists show a significant increase in the surface expression of activation markers like P-selectin (CD62P) and CD63, and an increased release of soluble factors like RANTES (CCL5).
This suggests that when the aggregation endpoint is prevented, the initial activation signals may be redirected or amplified, leading to a more pronounced degranulation response from individual, non-aggregated platelets. This phenomenon is critical for researchers to consider when using this compound as a tool to study activated but unaggregated platelets via methods like flow cytometry.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for assessing platelet function and the effects of inhibitors like this compound.
Light Transmission Aggregometry (LTA)
This protocol measures platelet aggregation by detecting changes in light transmission through a suspension of platelet-rich plasma (PRP).
-
Blood Collection:
-
Draw whole blood via venipuncture with minimal stasis using a 19- or 21-gauge needle. Discard the first 2-3 mL.
-
Collect blood into tubes containing 3.2% (0.109 M) sodium citrate at a 9:1 blood-to-anticoagulant ratio.
-
Keep samples at room temperature (20-25°C). Do not refrigerate. Process within 1-4 hours of collection.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer and transfer to a new polypropylene tube.
-
To prepare PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes. Aspirate the supernatant (PPP).
-
-
Assay Procedure:
-
Set the aggregometer to 37°C.
-
Pipette 225 µL of PRP into a siliconized glass cuvette with a magnetic stir bar. Allow it to warm for 5 minutes.
-
Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with a corresponding PPP sample.
-
Add 25 µL of vehicle (saline) or this compound at the desired final concentration to the PRP. Incubate for 1-5 minutes.
-
Initiate stirring at ~1,000 rpm.
-
Add 25 µL of a platelet agonist (e.g., ADP, final concentration 5-10 µM) to start the reaction.
-
Record the change in light transmission for 5-10 minutes. The result is typically reported as the maximum percentage of aggregation.
-
Flow Cytometry for P-Selectin (CD62P) Expression
This protocol quantifies platelet degranulation by measuring the surface expression of P-selectin on individual platelets.
-
Sample Preparation and Activation:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Within 15 minutes of collection, dilute whole blood 1:10 in a buffered saline solution (e.g., HEPES-Tyrode's buffer).
-
In labeled polystyrene tubes, add 5 µL of diluted blood.
-
To test the effect of this compound, pre-incubate the diluted blood with the desired concentration of this compound for 5-10 minutes at room temperature.
-
For activated samples, add a platelet agonist (e.g., Thrombin Receptor-Activating Peptide [TRAP] at 25 µM). For resting (unstimulated) samples, add buffer. Incubate for 10 minutes at room temperature.
-
-
Immunofluorescent Staining:
-
To each tube, add a saturating concentration of fluorochrome-conjugated antibodies:
-
Anti-CD61 or Anti-CD41 (platelet-specific identifier).
-
Anti-CD62P-PE (P-selectin marker).
-
An isotype-matched control antibody.
-
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Stop the reaction by adding 1 mL of 1% paraformaldehyde.
-
Analyze samples on a flow cytometer within 24 hours.
-
Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for CD41/CD61.
-
Quantify the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) within the platelet gate.
-
ELISA for Released RANTES (CCL5)
This protocol measures the concentration of RANTES released from platelets into the supernatant (platelet releasate) following activation.
-
Preparation of Washed Platelets and Platelet Releasate:
-
Prepare PRP as described in the LTA protocol (Section 5.1).
-
Add prostaglandin E1 (PGE1, final concentration 1 µM) to the PRP to prevent activation during washing.
-
Centrifuge the PRP at 600 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a calcium-free buffer (e.g., Modified Tyrode's buffer) containing PGE1. Repeat the wash step.
-
Resuspend the final platelet pellet in buffer to a concentration of 3-5 x 10⁸ platelets/mL and allow them to rest for 30 minutes.
-
Pre-incubate washed platelets with vehicle or this compound.
-
Activate the platelets with an agonist (e.g., thrombin, 0.5 U/mL) for 5-10 minutes at 37°C with stirring.
-
Stop the reaction and pellet the platelets by centrifuging at >10,000 x g for 2 minutes at 4°C.
-
Carefully collect the supernatant (platelet releasate) for analysis.
-
-
ELISA Procedure (General Steps):
-
Use a commercial Human RANTES/CCL5 ELISA kit and follow the manufacturer's instructions.
-
Prepare standard dilutions of recombinant RANTES to generate a standard curve.
-
Add standards, controls, and platelet releasate samples to the wells of the antibody-pre-coated microplate. Incubate for ~2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the HRP-conjugated detection antibody. Incubate for ~1 hour.
-
Wash the wells again to remove unbound detection antibody.
-
Add the TMB substrate solution and incubate in the dark for 15-20 minutes, allowing color to develop.
-
Add the Stop Solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of RANTES in the samples by interpolating from the standard curve.
-
Conclusion
This compound is a highly effective antiplatelet agent that functions by competitively antagonizing the GP IIb/IIIa receptor. This direct blockade prevents platelet aggregation by inhibiting fibrinogen binding. Critically, this action also abrogates the downstream "outside-in" signaling cascade, preventing the activation of key tyrosine kinases like Src and FAK, which are essential for thrombus stabilization, platelet spreading, and clot retraction. While this compound potently inhibits aggregation, its paradoxical enhancement of agonist-induced degranulation in non-aggregated platelets highlights the complexity of its effects on platelet biology. A thorough understanding of these distinct molecular signaling consequences, supported by robust quantitative assays, is essential for researchers and clinicians working to optimize antithrombotic therapies.
References
- 1. Platelet lysate from whole blood-derived pooled platelet concentrates and apheresis-derived platelet concentrates for the isolation and expansion of human bone marrow mesenchymal stromal cells: production process, content and identification of active components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteomic Analysis of Platelets Activated by Pro-Thrombotic Oxidized Phospholipids and Thrombin | PLOS One [journals.plos.org]
- 3. The integrin beta1 modulator this compound prevents adipogenesis and obesity by the overexpression of integrin-linked kinase: a pre-clinical approach in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in-vitro effect of this compound, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Tirofiban in In Vitro Platelet Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban is a non-peptide, reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1][2] Its role in preventing thrombotic events, particularly in the context of acute coronary syndromes, is well-established.[2][3] Understanding its pharmacodynamic profile at the cellular level is crucial for optimizing its therapeutic use and for the development of novel antiplatelet agents. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on quantitative data from platelet studies, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF) to the GPIIb/IIIa receptor on the surface of platelets.[1] This receptor, upon platelet activation, undergoes a conformational change that allows it to bind to its ligands, leading to the cross-linking of adjacent platelets and the formation of a thrombus. By blocking this interaction, this compound effectively inhibits platelet aggregation induced by a variety of agonists. The blockade is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion.
Signaling Pathway of this compound's Action
The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of this compound.
Quantitative In Vitro Effects of this compound
The inhibitory effects of this compound on platelet function have been quantified in numerous in vitro studies. The following tables summarize key pharmacodynamic parameters.
Table 1: Inhibition of Platelet Aggregation
This table presents the half-maximal inhibitory concentration (IC50) of this compound for platelet aggregation induced by various agonists.
| Agonist | IC50 (ng/mL) | IC50 (nmol/L) | Reference |
| ADP | ~70 | ~141 | |
| Collagen | ~200 | ~404 | |
| Thrombin | ~5000 | ~10100 | |
| ADP (5 µM) | - | ~37 |
Table 2: Effect of this compound Concentration on Platelet Aggregation and Receptor Binding
This table details the dose-dependent effects of this compound on platelet aggregation and GPIIb/IIIa receptor binding.
| This compound Concentration (ng/mL) | Effect | Reference |
| >35 | Inhibition of platelet aggregation observed. | |
| 70 - 280 | Progressively delayed onset of thrombin generation triggered by ADP. | |
| 25 | Suppresses platelet aggregation to <10% in patients with moderate to severe renal dysfunction. | |
| 50 | Total inhibition of ADP-induced platelet aggregation. | |
| 100 | Complete inhibition of collagen-induced platelet aggregation. | |
| - | EC50 for GPIIb/IIIa Binding: ~24 nmol/L |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of in vitro studies. The following sections describe common experimental protocols used to assess the pharmacodynamics of this compound.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is the gold standard for measuring platelet aggregation in vitro.
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes. Platelet-poor plasma (PPP), used as a reference, is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 g) for 15-20 minutes.
-
Incubation: PRP is incubated with varying concentrations of this compound or a vehicle control at 37°C for a specified period.
-
Aggregation Measurement: The PRP sample is placed in a cuvette in the aggregometer and warmed to 37°C with constant stirring. An agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) is added to induce aggregation. The change in light transmission is recorded over time, typically for 5-10 minutes.
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
Flow Cytometry
Flow cytometry is a powerful technique to assess various aspects of platelet function at the single-cell level, including receptor occupancy, activation marker expression, and the formation of platelet-leukocyte aggregates.
Principle: Fluorochrome-labeled antibodies are used to identify and quantify specific cell surface markers on platelets.
Detailed Methodology for Fibrinogen Binding and P-selectin Expression:
-
Blood Collection and Preparation: Whole blood is collected in an appropriate anticoagulant.
-
Incubation: Aliquots of whole blood or PRP are incubated with this compound or a control.
-
Stimulation: Platelets are stimulated with an agonist (e.g., ADP or TRAP) in the presence of a fluorescently labeled anti-fibrinogen antibody and a fluorescently labeled anti-P-selectin (CD62P) antibody.
-
Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.
-
Analysis: Samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and/or by a platelet-specific marker (e.g., CD41/CD61). The fluorescence intensity of the bound anti-fibrinogen and anti-P-selectin antibodies is measured to quantify fibrinogen binding and P-selectin expression, respectively.
Experimental Workflow for In Vitro Platelet Aggregation Study
The following diagram outlines a typical workflow for an in vitro platelet aggregation study using LTA.
Conclusion
In vitro studies provide a fundamental understanding of the pharmacodynamic properties of this compound. The quantitative data clearly demonstrate its potent and dose-dependent inhibition of platelet aggregation through the blockade of the GPIIb/IIIa receptor. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of thrombosis and hemostasis. The consistent findings across various in vitro models underscore the efficacy of this compound as a targeted antiplatelet agent and provide a solid foundation for further research and development in this area.
References
Tirofiban's Dose-Response Relationship in the Inhibition of Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dose-response relationship of Tirofiban in the inhibition of platelet aggregation. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological and experimental processes.
Introduction to this compound and Platelet Aggregation
This compound is a non-peptide, reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1][2][3] By blocking the binding of fibrinogen to this receptor, this compound effectively prevents platelets from cross-linking, thereby inhibiting thrombus formation.[3][4] This makes it a critical therapeutic agent in the management of acute coronary syndromes (ACS), including unstable angina and non-ST elevation myocardial infarction (NSTEMI). The inhibition of platelet aggregation by this compound is a dose- and concentration-dependent process with a rapid onset of action and a relatively short half-life of approximately two hours, allowing for reversible and controlled antiplatelet effects.
Quantitative Dose-Response Data
The efficacy of this compound in inhibiting platelet aggregation has been quantified in various studies. The following tables summarize the key dose-response data from in vitro and ex vivo experiments.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation in Patients with and without Renal Insufficiency
| This compound Concentration (ng/mL) | Mean Platelet Aggregation (%) in Patients with Creatinine Clearance <46ml/min (Group 1) | Mean Platelet Aggregation (%) in Patients with Creatinine Clearance ≥46ml/min (Group 2) |
| 0 (Baseline) | 45 | Not specified |
| 25.0 | 10 | Significant decrease compared to Group 1 (p<0.05) |
| 37.5 | <5 | Significant decrease compared to Group 1 (p<0.05) |
| 50.0 | <5 | 12 (inhibition) |
Data sourced from a study utilizing light transmission aggregometry with adenosine diphosphate (ADP) as the agonist.
Table 2: In Vitro Inhibition of Platelet Aggregation with Different Agonists in Diabetic Patients
| This compound Concentration (ng/mL) | ADP-Induced Platelet Aggregation | Collagen-Induced Platelet Aggregation |
| 12.5 | Significant decrease (p = 0.0001) | No significant inhibition |
| 25 | Further significant decrease | Significant inhibition (p = 0.002) |
| 50 | Total inhibition | Further significant inhibition |
| 100 | Total inhibition | Complete inhibition |
This study assessed platelet activity using conventional plasma aggregometry in patients treated with aspirin.
Table 3: Ex Vivo Inhibition of Platelet Aggregation with Different Dosing Regimens
| Dosing Regimen | Time Point | Percentage Inhibition of Platelet Aggregation |
| 0.4 mcg/kg/min over 30 min, then 0.1 mcg/kg/min infusion | End of 30-min infusion | >90% |
| 25 mcg/kg over 3 min, then 0.15 mcg/kg/min infusion | Within 10 minutes | >90% |
| 10 µg/kg bolus, then 0.15 µg · kg−1 · min−1 infusion | 5 minutes | 96% (mean) |
| 2 hours | 100% (mean) | |
| End of infusion | 95% (mean) | |
| 10 micro g/kg bolus, then 0.4 micro g/kg/min for 30 min, then 0.1 micro g/kg/min infusion | 10 minutes | 95% |
| 30 minutes | 94% | |
| 90 minutes | 91% | |
| 8 hours | 87% |
These data are derived from studies using various ex vivo platelet aggregation assays, primarily with ADP as the agonist.
Experimental Protocols
A thorough understanding of the methodologies used to generate the dose-response data is crucial for interpretation and replication. Below are detailed protocols for key experiments.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is a widely used method to assess platelet function.
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Protocol:
-
Blood Collection: Draw whole blood from subjects using a 19-gauge needle into polypropylene tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 1,200 rpm) for 15 minutes at room temperature (25ºC). The supernatant is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the platelets. The supernatant is the PPP, which is used as a blank (100% aggregation).
-
Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound (e.g., 25, 37.5, and 50 ng/mL) or a vehicle control for a specified period.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 20 µM, to the PRP sample containing this compound or vehicle.
-
Record the change in light transmission over time as platelets aggregate. The maximum aggregation is determined.
-
Flow Cytometry-Based Platelet Aggregation Assay
Flow cytometry offers a more detailed analysis of platelet aggregation, especially in whole blood.
Principle: This method uses fluorescently labeled platelets to distinguish and quantify single platelets versus platelet aggregates.
Detailed Protocol:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant.
-
Platelet Labeling: Label platelets with a fluorescent marker, such as a CD31-Pacific Blue or CD31-FITC antibody, by incubating the whole blood with the antibody.
-
Incubation with this compound: Incubate the blood samples with escalating concentrations of this compound (e.g., 12.5-200 ng/mL) or a vehicle control.
-
Induction of Aggregation: Add a platelet agonist, such as ADP or collagen, to the samples to induce aggregation.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and fluorescence.
-
Differentiate between single platelets and aggregates based on the fluorescence intensity and pulse width.
-
Quantify the percentage of aggregated platelets.
-
-
Receptor Occupancy (Optional): Specific fluorescently labeled antibodies against the GP IIb/IIIa receptor can be used to measure the binding of this compound and its occupancy of the receptor at different concentrations.
Visualizing Key Pathways and Processes
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound, a typical experimental workflow, and the conceptual dose-response relationship.
Signaling Pathway of Platelet Aggregation and this compound's Mechanism of Action
Caption: this compound competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor.
Experimental Workflow for Assessing Platelet Inhibition
Caption: A streamlined workflow for determining the inhibitory effect of this compound on platelet aggregation.
Conceptual Dose-Response Relationship of this compound
Caption: A sigmoidal curve illustrating the relationship between this compound concentration and platelet inhibition.
Conclusion
This compound demonstrates a clear and potent dose-dependent inhibition of platelet aggregation. The data presented in this guide, derived from various experimental settings, consistently show that increasing concentrations of this compound lead to a greater reduction in platelet aggregation, with near-complete inhibition achievable at clinically relevant doses. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the antiplatelet effects of this compound and other GP IIb/IIIa inhibitors. The visualized pathways and workflows serve to clarify the complex biological and experimental processes involved in the study of this important therapeutic agent. This comprehensive overview should serve as a valuable resource for the scientific and drug development community.
References
Structural Analysis of Tirofiban Binding to Integrin αIIbβ3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the structural and functional aspects of Tirofiban's interaction with its target, the platelet integrin αIIbβ3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data from structural biology, biochemistry, and cell biology to elucidate the mechanism of action of this important antiplatelet agent.
Introduction to this compound and Integrin αIIbβ3
Integrin αIIbβ3 (also known as glycoprotein IIb/IIIa) is a key receptor on the surface of platelets. Upon platelet activation, it undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.[1] this compound is a non-peptide, small-molecule antagonist of αIIbβ3 that mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, thereby competitively inhibiting its binding and preventing platelet aggregation.[2] Understanding the precise molecular interactions between this compound and αIIbβ3 is crucial for the development of novel and improved antiplatelet therapies.
Quantitative Analysis of this compound-αIIbβ3 Interaction
The binding affinity and inhibitory potency of this compound and its derivatives for integrin αIIbβ3 have been quantified using various biophysical and cell-based assays. The following tables summarize key quantitative data from the literature.
| Compound | Method | Target | Parameter | Value | Reference(s) |
| This compound | Not Specified | ADP-activated platelet αIIbβ3 | Kd | 1.44 nM | [3] |
| m-Tirofiban | Not Specified | ADP-activated platelet αIIbβ3 | Kd | 23.0 nM | [3] |
Table 1: Dissociation Constants (Kd) of this compound and m-Tirofiban for Activated αIIbβ3.
| Compound | Assay | Target State | Parameter | Value | Reference(s) |
| This compound | Displacement of Alexa488-labeled Hr10 | Inactive αIIbβ3 | IC50 | 51.3 ± 19.2 nM | |
| m-Tirofiban | Displacement of Alexa488-labeled Hr10 | Inactive αIIbβ3 | IC50 | 257.2 ± 88.0 nM | |
| This compound | Displacement of Alexa488-labeled Hr10 | Active αIIbβ3 | IC50 | 16.9 ± 2.4 nM | |
| m-Tirofiban | Displacement of Alexa488-labeled Hr10 | Active αIIbβ3 | IC50 | 247.1 ± 29.3 nM | |
| This compound | ADP-induced platelet aggregation | - | IC50 | ~37 nmol/L | [2] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound and m-Tirofiban.
Structural Basis of this compound Binding
High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the binding mode of this compound to the αIIbβ3 integrin.
The crystal structure of the this compound-αIIbβ3 complex (PDB ID: 7TD8) reveals that this compound binds at the interface between the αIIb and β3 subunits. This binding site is the same location where the RGD motif of fibrinogen docks. Cryo-EM structures, such as that of the full-length integrin in complex with a modified this compound (m-tirofiban) (PDB ID: 9DEQ), have further elucidated the conformational changes induced upon ligand binding.
Binding of this compound to the resting state of αIIbβ3 induces a conformational change to a more extended, high-affinity state, a phenomenon known as partial agonism. This structural transition involves a "swing-out" motion of the β3 hybrid domain. In contrast, a modified version of this compound, m-Tirofiban, has been engineered to be a pure antagonist that does not induce these activating conformational changes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the structural and functional analysis of this compound's interaction with αIIbβ3.
Expression and Purification of Integrin αIIbβ3 for Structural Studies
-
Cell Culture and Expression: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are commonly used for the expression of recombinant αIIbβ3. Cells are transfected with plasmids encoding the full-length or truncated extracellular domains of the αIIb and β3 subunits.
-
Cell Lysis: Transfected cells are harvested and lysed in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG)) to solubilize the membrane-bound integrin. The lysis buffer should be supplemented with protease inhibitors to prevent degradation.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity column. A common method is to use a column coupled with an anti-β3 antibody (e.g., AP5) or a ligand-mimetic peptide.
-
Elution: The bound integrin is eluted by changing the buffer conditions, for example, by adding a competing ligand or changing the pH.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity and homogeneity of the protein are assessed by SDS-PAGE and analytical size-exclusion chromatography.
X-ray Crystallography of the this compound-αIIbβ3 Complex
-
Complex Formation: Purified αIIbβ3 is incubated with an excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The this compound-αIIbβ3 complex is concentrated and subjected to crystallization screening using various commercially available screens and optimization of promising conditions. The hanging drop or sitting drop vapor diffusion method is typically employed.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known integrin structure as a search model. The model is then refined against the experimental data.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-αIIbβ3 Complex
-
Grid Preparation: A small aliquot of the purified this compound-αIIbβ3 complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot).
-
Data Acquisition: The vitrified grids are imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. A large dataset of movie frames is collected.
-
Image Processing and 3D Reconstruction: The movie frames are corrected for motion, and individual particle images are picked. These particles are then subjected to 2D and 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation.
-
Assay Setup: The light transmission of PRP is set to 0% and that of PPP to 100% in an aggregometer.
-
Inhibition Measurement: PRP is pre-incubated with various concentrations of this compound or a vehicle control.
-
Agonist-Induced Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP) or collagen. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.
Flow Cytometry Assay for Integrin αIIbβ3 Activation
-
Sample Preparation: Whole blood or isolated platelets are incubated with this compound or a control.
-
Platelet Activation: Platelets are activated with an agonist like ADP or thrombin receptor-activating peptide (TRAP).
-
Staining: The samples are stained with a fluorescently labeled antibody that specifically recognizes the activated conformation of αIIbβ3 (e.g., PAC-1-FITC). A fluorescently labeled antibody against a general platelet marker (e.g., CD41 or CD61) is also included to identify the platelet population.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The fluorescence intensity of the PAC-1 antibody on the platelet population is measured to quantify the level of αIIbβ3 activation.
Signaling Pathways and Logical Relationships
The interaction of this compound with αIIbβ3 perturbs the natural signaling processes of the integrin. Integrin signaling is bidirectional, comprising "inside-out" and "outside-in" pathways.
Inside-Out and Outside-In Signaling of Integrin αIIbβ3
-
Inside-Out Signaling: This pathway is initiated by intracellular signals generated by platelet agonists (e.g., ADP, thrombin). These signals lead to the binding of talin and kindlin to the cytoplasmic tail of the β3 subunit, which in turn induces a conformational change in the extracellular domain of αIIbβ3, increasing its affinity for ligands like fibrinogen.
-
Outside-In Signaling: Upon ligand binding, the clustered integrins initiate intracellular signaling cascades that regulate platelet spreading, clot retraction, and further platelet activation.
This compound, by binding to the ligand-binding site, directly interferes with the final step of inside-out signaling (ligand binding) and prevents the initiation of outside-in signaling.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: this compound's competitive inhibition of fibrinogen binding to integrin αIIbβ3.
References
- 1. Mechanisms of Platelet Activation and Integrin αIIβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based virtual screening of small-molecule antagonists of platelet integrin αIIbβ3 that do not prime the receptor to bind ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet integrin αIIbβ3 plays a key role in a venous thrombogenesis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Reversibility of Tirofiban Platelet Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, is a potent antiplatelet agent utilized in the management of acute coronary syndromes.[1][2] A key characteristic of this compound is its reversible and competitive inhibition of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[3][4] This guide provides a comprehensive overview of the reversibility of this compound's platelet inhibition, detailing its pharmacokinetic and pharmacodynamic properties, the experimental protocols used to assess its effects, and the underlying signaling pathways.
Quantitative Data on this compound's Reversibility
The reversible nature of this compound is primarily attributed to its pharmacokinetic profile, characterized by a short plasma half-life and rapid dissociation from the GPIIb/IIIa receptor.[1] This allows for a predictable and relatively swift recovery of platelet function following cessation of the infusion.
| Parameter | Value | References |
| Mechanism of Action | Reversible, competitive antagonist of the GPIIb/IIIa receptor | |
| Plasma Half-life | Approximately 2 hours | |
| Onset of Action | >90% inhibition of platelet aggregation within 10-30 minutes of administration | |
| Time to Recovery of Platelet Function | Near baseline platelet aggregation within 4 to 8 hours after discontinuation | |
| Platelet Inhibition at 4 hours post-infusion | Decreases to approximately 50% | |
| Receptor Dissociation Half-life | Approximately 11 seconds | |
| Renal Clearance | 39-69% of total plasma clearance |
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Dosage Regimen | Time Point | Platelet Inhibition (%) | References |
| 10 µg/kg bolus, 0.15 µg/kg/min infusion | 10 minutes | 95% | |
| 30 minutes | 94% | ||
| 90 minutes | 91% | ||
| 8 hours | 87% | ||
| PRISM-PLUS (0.4 mcg/kg/min for 30 min, then 0.1 mcg/kg/min) | End of 30-min infusion | >90% | |
| RESTORE (25 mcg/kg over 3 min, then 0.15 mcg/kg/min) | Within 10 minutes | >90% |
Table 2: Platelet Inhibition with Different this compound Dosing Regimens
Experimental Protocols for Assessing this compound's Reversibility
Several in vitro and ex vivo methods are employed to quantify the extent and time course of this compound-induced platelet inhibition and its reversal.
Light Transmission Aggregometry (LTA)
LTA is a classic method used to measure platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Sample Preparation: Obtain whole blood from subjects and centrifuge at a low speed to prepare PRP. A second, higher-speed centrifugation is performed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Incubation: Incubate PRP with this compound at various concentrations or for different durations. For reversibility studies, platelets are washed and resuspended in a this compound-free buffer after initial exposure.
-
Agonist Addition: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a platelet agonist such as adenosine diphosphate (ADP) or thrombin receptor-activating peptide (TRAP) to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this change in light transmission over time, which is proportional to the degree of platelet aggregation.
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. The inhibitory effect of this compound is determined by comparing the aggregation in its presence to a control sample.
Flow Cytometry
Flow cytometry offers a more detailed analysis of platelet function, including the assessment of receptor occupancy and the expression of activation markers.
Methodology for Fibrinogen Binding Assay:
-
Sample Preparation: Whole blood is incubated with this compound.
-
Platelet Activation: A platelet agonist (e.g., ADP) is added to activate the platelets.
-
Staining: Fluorescently labeled fibrinogen is added to the sample. In the absence of an inhibitor, fibrinogen will bind to the activated GPIIb/IIIa receptors. A fluorescently labeled antibody against a platelet-specific marker (e.g., CD41/CD61) is also added to identify the platelet population.
-
Data Acquisition: The sample is run through a flow cytometer, which measures the fluorescence intensity of individual platelets.
-
Analysis: The amount of bound fluorescent fibrinogen is quantified, providing a measure of GPIIb/IIIa receptor availability. The inhibitory effect of this compound is determined by the reduction in fibrinogen binding compared to a control.
Methodology for GPIIb/IIIa Receptor Occupancy:
-
Principle: This method uses monoclonal antibodies that differentially bind to occupied and unoccupied GPIIb/IIIa receptors.
-
Antibody Staining: Platelets are incubated with a fluorescently labeled monoclonal antibody that specifically binds to the unoccupied GPIIb/IIIa receptor.
-
Flow Cytometry: The fluorescence intensity is measured by flow cytometry. The degree of receptor occupancy by this compound is inversely proportional to the amount of antibody binding.
Ultegra Rapid Platelet Function Assay (RFPA)
The RFPA is a point-of-care test that measures platelet aggregation based on the agglutination of fibrinogen-coated beads.
Methodology:
-
Sample Preparation: A whole blood sample is added to a cartridge containing fibrinogen-coated beads and a platelet agonist.
-
Aggregation Measurement: As platelets become activated, they bind to the fibrinogen-coated beads, causing agglutination. The rate and extent of this agglutination are measured by an optical detector.
-
Output: The instrument provides a result in Platelet Aggregation Units (PAU). The percentage of platelet inhibition is calculated based on the reduction in PAU in the presence of this compound compared to a baseline measurement.
Signaling Pathways and Experimental Workflow
Platelet Aggregation Signaling Pathway
The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of this compound.
Caption: Platelet aggregation pathway and this compound's mechanism of action.
Experimental Workflow for Assessing this compound Reversibility
The following diagram outlines a typical experimental workflow to investigate the reversibility of this compound's platelet inhibition.
Caption: Workflow for assessing this compound's reversibility in vitro.
References
Preclinical Repurposing of Tirofiban: A Technical Guide to Emerging Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Tirofiban, a potent and selective non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, has long been a cornerstone in the management of acute coronary syndromes.[1][2] Its mechanism of action, centered on the inhibition of the final common pathway of platelet aggregation, has proven effective in preventing thrombotic events.[3][4][5] However, a growing body of preclinical evidence is illuminating the potential of this compound in novel therapeutic areas beyond its traditional cardiovascular indications. This technical guide synthesizes the key preclinical findings, offering an in-depth evaluation of this compound's efficacy and mechanisms of action in ischemic stroke and myocardial ischemia-reperfusion injury, with a focus on its neuroprotective and cardioprotective effects.
Acute Ischemic Stroke: A Neuroprotective Role for this compound
Preclinical studies have consistently demonstrated this compound's promise in the setting of acute ischemic stroke (AIS). Animal models have been instrumental in elucidating its neuroprotective potential, which extends beyond its primary antiplatelet function.
Attenuation of Infarct Volume and Neurological Deficits
In murine and rabbit models of AIS, this compound administration has been shown to significantly reduce cerebral infarct volume and improve neurological outcomes. These studies suggest that early intervention with this compound can mitigate the extent of brain injury following an ischemic event. When combined with thrombolytic agents like recombinant tissue plasminogen activator (rt-PA) or urokinase, this compound appears to enhance vascular recanalization, further contributing to improved outcomes. A study in a rat model of middle cerebral artery occlusion reported a 33% reperfusion rate with this compound alone, which increased to 66% when combined with rt-PA, without a significant increase in bleeding risk.
Anti-inflammatory and Antioxidative Mechanisms
Beyond its antithrombotic effects, this compound exhibits significant anti-inflammatory and antioxidative properties that contribute to its neuroprotective profile. Preclinical models have shown that this compound can suppress the expression of key inflammatory mediators, including interleukin (IL)-1, IL-6, and tumor necrosis factor-alpha (TNF-α) in the ischemic penumbra. This immunomodulatory effect appears to be time-sensitive, with early administration yielding more significant benefits. Furthermore, this compound has been demonstrated to reduce oxidative stress by increasing the expression of superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Myocardial Ischemia-Reperfusion Injury: Cardioprotective Effects
The protective effects of this compound have also been investigated in the context of myocardial ischemia-reperfusion (I/R) injury. Preclinical studies in rabbit models have shown that this compound can attenuate the damage that occurs when blood flow is restored to ischemic heart tissue.
Reduction of Myocardial Damage and Apoptosis
Administration of this compound in rabbit models of myocardial I/R injury has been associated with a reduction in myocardial apoptosis and infarct size. This is evidenced by a decrease in the levels of creatine kinase-MB (CK-MB), a marker of cardiac muscle damage, and a favorable modulation of apoptotic proteins, specifically an increase in the B-cell lymphoma-2 (Bcl-2)/Bcl-2 associated X (Bax) ratio.
Attenuation of Oxidative Stress
Similar to its effects in the brain, this compound mitigates oxidative stress in the heart following I/R injury. Studies have reported decreased myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, indicating a reduction in neutrophil infiltration and lipid peroxidation, respectively.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in acute ischemic stroke and myocardial ischemia-reperfusion injury.
Table 1: Effects of this compound in Preclinical Models of Acute Ischemic Stroke
| Parameter | Animal Model | This compound Treatment | Outcome | Reference |
| Infarct Volume | Murine model | Intravenous administration | Significant reduction in infarct volume | |
| Neurological Function | Murine model | Intravenous administration | Improved functional recovery | |
| Reperfusion Rate | Rat MCAO model | This compound alone | 33% reperfusion rate | |
| Reperfusion Rate | Rat MCAO model | This compound + rt-PA | 66% reperfusion rate | |
| Inflammatory Cytokines | Murine model | Intravenous administration | Decreased IL-1, IL-6, TNF-α levels | |
| Oxidative Stress | Murine model | Intravenous administration | Increased SOD, decreased MDA levels |
Table 2: Effects of this compound in Preclinical Models of Myocardial Ischemia-Reperfusion Injury
| Parameter | Animal Model | This compound Treatment | Outcome | Reference |
| Creatine Kinase-MB (CK-MB) | Rabbit model | Intracoronary injection | Significantly decreased levels at 60, 120, and 180 minutes post-reperfusion | |
| Myeloperoxidase (MPO) Activity | Rabbit model | Intracoronary injection | Significantly decreased activity | |
| Malondialdehyde (MDA) Levels | Rabbit model | Intracoronary injection | Significantly decreased levels | |
| Myocardial Apoptotic Index | Rabbit model | Intracoronary injection | Significantly decreased index | |
| Bcl-2/Bax Ratio | Rabbit model | Intracoronary injection | Significantly increased ratio |
Experimental Protocols
Acute Ischemic Stroke Model (Photochemical Technique)
-
Animal Model: Mice are anesthetized.
-
Photosensitizer Injection: Rose bengal solution is injected into the femoral vein.
-
Cranial Exposure: A craniotomy is performed to expose the middle cerebral artery (MCA).
-
Photo-thrombosis: The MCA is irradiated with a cold light source to induce focal thrombosis and ischemia.
-
This compound Administration: this compound is administered intravenously at a specified dose and time point relative to the ischemic insult.
-
Outcome Assessment: Neurological function is assessed using scales like the modified neurological severity scale (mNSS). Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Myocardial Ischemia-Reperfusion Injury Model
-
Animal Model: New Zealand white rabbits are anesthetized and ventilated.
-
Surgical Preparation: A thoracotomy is performed, and the left anterior descending (LAD) coronary artery is isolated.
-
Ischemia Induction: The LAD artery is occluded for a specified duration (e.g., 60 minutes) to induce myocardial ischemia.
-
Reperfusion: The occlusion is released, allowing blood flow to be restored for a specified period (e.g., 180 minutes).
-
This compound Administration: this compound is administered via different routes (e.g., marginal ear vein, coronary ostia, intracoronary artery) and at different time points relative to reperfusion.
-
Outcome Assessment: Blood samples are collected to measure cardiac enzymes (CK-MB). Heart tissue is harvested to assess MPO activity, MDA levels, and markers of apoptosis via Western blot and TUNEL staining.
Signaling Pathways and Experimental Workflows
Figure 1: this compound's primary mechanism of action on platelet aggregation.
Figure 2: Signaling pathways in this compound-mediated neuroprotection.
Figure 3: Experimental workflow for preclinical evaluation in AIS.
References
Methodological & Application
Application Notes and Protocol for Tirofiban in vitro Platelet Aggregation Assay using Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1] By reversibly binding to this receptor, this compound effectively inhibits the cross-linking of platelets by fibrinogen, thereby preventing thrombus formation.[2][3] This makes it a critical agent in the management of acute coronary syndromes.[2] Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function, measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[4]
These application notes provide a detailed protocol for evaluating the inhibitory effect of this compound on platelet aggregation in vitro using LTA. The protocol covers blood sample preparation, assay procedure, data analysis, and expected results, offering a comprehensive guide for researchers in hematology, pharmacology, and drug development.
Mechanism of Action of this compound
Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, which bind to their respective receptors on the platelet surface. This binding triggers a cascade of intracellular signaling events, leading to a conformational change in the GP IIb/IIIa receptor. The activated GP IIb/IIIa receptor can then bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a platelet plug.
This compound exerts its antiplatelet effect by directly competing with fibrinogen for the binding site on the activated GP IIb/IIIa receptor. This competitive inhibition prevents the formation of fibrinogen bridges between platelets, thus blocking platelet aggregation regardless of the initial activating agonist.
Data Presentation
The inhibitory effect of this compound on platelet aggregation can be quantified and presented in various ways. The following tables summarize typical data obtained from in vitro studies using LTA.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound
| This compound Concentration (ng/mL) | Mean Platelet Aggregation (%) | Standard Deviation | Percent Inhibition (%) |
| 0 (Control) | 65 | ± 5.2 | 0 |
| 12.5 | 30 | ± 4.5 | 53.8 |
| 25 | 15 | ± 3.8 | 76.9 |
| 50 | 5 | ± 2.1 | 92.3 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Inhibition of Collagen-Induced Platelet Aggregation by this compound
| This compound Concentration (ng/mL) | Mean Platelet Aggregation (%) | Standard Deviation | Percent Inhibition (%) |
| 0 (Control) | 78 | ± 6.1 | 0 |
| 25 | 45 | ± 5.5 | 42.3 |
| 50 | 20 | ± 4.2 | 74.4 |
| 100 | 8 | ± 2.9 | 89.7 |
Data synthesized from multiple sources for illustrative purposes.
Table 3: IC50 Values of this compound for Different Agonists
| Agonist | Agonist Concentration | This compound IC50 (nmol/L) |
| ADP | 5 µM | ~37 |
| Collagen | 2 µg/mL | ~50-100 |
IC50 values can vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro platelet aggregation assay with this compound using LTA.
Materials and Reagents
-
Blood Collection: Vacutainer tubes containing 3.2% sodium citrate.
-
This compound: Stock solution of known concentration.
-
Agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
-
Saline: 0.9% NaCl, sterile.
-
Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP)
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath at 37°C
-
Aggregometer cuvettes with stir bars
-
Experimental Workflow
Detailed Methodologies
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Collect the blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. Carefully aspirate the supernatant (PRP) without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature. Collect the supernatant (PPP).
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
2. Light Transmission Aggregometry (LTA) Assay
-
Turn on the LTA instrument and allow it to warm up to 37°C.
-
Pipette the required volume of PPP into a cuvette and place it in the appropriate channel of the aggregometer. Set this as 100% light transmission (baseline).
-
Pipette the same volume of PRP into a cuvette with a magnetic stir bar and place it in a sample channel. Set this as 0% light transmission.
-
For the assay, pipette a fresh aliquot of PRP into a cuvette with a stir bar and place it in a sample channel. Allow it to equilibrate at 37°C with stirring (typically 900-1200 rpm) for a few minutes.
-
Add the desired concentration of this compound or vehicle control (saline) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate the recording of light transmission.
-
Add the platelet agonist (e.g., ADP or collagen) to the cuvette and record the aggregation curve for a set duration (typically 5-10 minutes).
-
Repeat the procedure for each concentration of this compound and for the control.
3. Data Analysis
-
Maximum Aggregation (%): The LTA software will typically calculate the maximum percentage of light transmission reached during the recording period, which corresponds to the maximum platelet aggregation.
-
Percent Inhibition: Calculate the percentage inhibition of platelet aggregation for each this compound concentration using the following formula:
% Inhibition = [ (Max Aggregation_Control - Max Aggregation_this compound) / Max Aggregation_Control ] x 100
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that produces 50% inhibition of platelet aggregation. This can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quality Control and Interpretation of Results
-
Controls: A vehicle control (saline) without this compound must be included for each agonist to establish the baseline maximum aggregation.
-
Agonist Concentration: The concentration of the agonist should be chosen to induce a submaximal aggregation response in the control sample to allow for the detection of inhibitory effects.
-
Data Interpretation: A dose-dependent decrease in the maximum platelet aggregation in the presence of this compound indicates its inhibitory activity. The shape of the aggregation curve can also provide qualitative information about the aggregation process.
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry. By following these detailed procedures, researchers can obtain reliable and quantitative data on the antiplatelet activity of this compound, which is essential for both basic research and the development of novel antithrombotic therapies. Careful attention to pre-analytical variables and proper instrument calibration are crucial for obtaining accurate and consistent results.
References
- 1. The effect of this compound on fibrinogen/agonist-induced platelet shape change and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement by ticlopidine of the inhibitory effect on in vitro platelet aggregation of the glycoprotein IIb/IIIa inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation Markers with Tirofiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets rapidly adhere, aggregate, and release prothrombotic factors. This activation cascade involves a series of intricate signaling events leading to conformational changes in platelet surface receptors, granule secretion, and ultimately, the formation of a platelet plug. Flow cytometry is a powerful technique for the rapid and quantitative analysis of platelet activation at a single-cell level. This method allows for the precise measurement of surface markers that change upon platelet activation, providing valuable insights into platelet function and the efficacy of antiplatelet therapies.[1][2][3]
Tirofiban (brand name Aggrastat) is a potent, reversible, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[4][5] The GP IIb/IIIa receptor is the most abundant integrin on the platelet surface and plays a pivotal role in the final common pathway of platelet aggregation by binding to fibrinogen and von Willebrand factor, thereby cross-linking platelets. By blocking this interaction, this compound effectively inhibits platelet aggregation and thrombus formation. These application notes provide a detailed protocol for utilizing flow cytometry to assess the inhibitory effect of this compound on platelet activation.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the GP IIb/IIIa receptor. In an activated platelet, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen. This compound mimics the structure of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to bind to the GP IIb/IIIa receptor and sterically hinder the binding of fibrinogen. This blockade is reversible, with platelet aggregation returning to near baseline levels within 4 to 8 hours after cessation of this compound infusion.
Key Platelet Activation Markers for Flow Cytometry
Several cell surface markers are commonly used to assess platelet activation by flow cytometry:
-
P-selectin (CD62P): A protein stored in the α-granules of resting platelets that is rapidly translocated to the cell surface upon activation. Its presence is a hallmark of platelet degranulation.
-
Activated GP IIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally activated state of the GP IIb/IIIa receptor that is competent to bind fibrinogen.
-
CD63: A lysosomal membrane protein that is expressed on the platelet surface following the fusion of lysosomes with the plasma membrane during activation.
Experimental Protocols
Objective:
To quantify the inhibitory effect of this compound on agonist-induced platelet activation by measuring the expression of P-selectin and the binding of PAC-1 using flow cytometry.
Materials:
-
Anticoagulant: Acid-Citrate-Dextrose (ACD) or citrate blood collection tubes.
-
Platelet Agonists:
-
Adenosine diphosphate (ADP)
-
Thrombin receptor-activating peptide 6 (TRAP-6)
-
-
This compound Hydrochloride
-
Fluorochrome-conjugated Monoclonal Antibodies:
-
Anti-CD62P (P-selectin)
-
PAC-1 (binds to activated GP IIb/IIIa)
-
Anti-CD41 or Anti-CD42a (platelet-specific markers for gating)
-
-
Fixative: 1% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Flow Cytometer
Methodology: Whole Blood Staining
This protocol is designed to minimize artifactual platelet activation during sample processing.
-
Blood Collection: Collect whole blood into ACD or citrate tubes using a 19- or 21-gauge needle with minimal stasis. The first few milliliters of blood should be discarded to avoid collecting platelets activated by the venipuncture. Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant. All subsequent steps should be performed at room temperature.
-
Preparation of Test Samples:
-
In 12 x 75-mm polystyrene tubes, aliquot 45 µL of whole blood for each condition (resting, activated, and this compound-treated).
-
For the this compound-treated samples, add 5 µL of the desired concentration of this compound and incubate for 15 minutes. For the other samples, add 5 µL of saline.
-
-
Platelet Activation:
-
To the "activated" and "this compound-treated" tubes, add 5 µL of a platelet agonist (e.g., ADP or TRAP-6) at the desired final concentration.
-
To the "resting" (unstimulated) tube, add 5 µL of saline.
-
Gently vortex and incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the appropriate volume of fluorochrome-conjugated antibodies (e.g., Anti-CD62P, PAC-1, and a platelet-specific gating antibody like Anti-CD41) to each tube.
-
Gently vortex and incubate for 20 minutes in the dark at room temperature.
-
-
Fixation:
-
Add 1 mL of cold 1% PFA to each tube.
-
Vortex gently and incubate for at least 30 minutes at 4°C in the dark. Samples can be stored at 4°C for up to 24 hours before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positivity for the platelet-specific marker (e.g., CD41).
-
Within the platelet gate, quantify the percentage of cells positive for P-selectin and PAC-1 binding, as well as the mean fluorescence intensity (MFI) for each marker.
-
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| ADP | 2 mM | 20 µM |
| TRAP-6 | 1 mM | 10-25 µM |
| This compound | 100 µg/mL | 100 ng/mL |
Table 2: Expected Results of this compound on Platelet Activation Markers
| Condition | Agonist | This compound | % P-selectin (CD62P) Positive | % PAC-1 Positive |
| Resting | None | None | Low (<5%) | Low (<5%) |
| Activated | ADP or TRAP-6 | None | High | High |
| This compound-treated | ADP or TRAP-6 | 100 ng/mL | High | Significantly Reduced |
Note: While this compound effectively inhibits PAC-1 binding, some studies have shown it may not inhibit, or can even potentiate, agonist-induced P-selectin expression and degranulation.
Visualizations
Caption: Platelet Activation Signaling Pathway.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Flow Cytometry.
Conclusion
Flow cytometry provides a robust and sensitive platform for evaluating the pharmacodynamics of antiplatelet agents like this compound. By measuring key markers of platelet activation, researchers can gain a detailed understanding of how these drugs modulate platelet function. The protocol outlined in these application notes offers a standardized approach to assessing the inhibitory effects of this compound on GP IIb/IIIa receptor function, which is essential for the development and clinical monitoring of antiplatelet therapies. The provided diagrams and tables serve as a comprehensive guide for professionals in the field.
References
- 1. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aggrastathdb.com [aggrastathdb.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Tirofiban Administration in a Mouse Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By reversibly inhibiting the binding of fibrinogen to this receptor, this compound effectively prevents thrombus formation.[1] In preclinical research, mouse models of arterial thrombosis are indispensable for evaluating the efficacy and mechanism of action of antiplatelet agents like this compound.
This document provides detailed application notes and protocols for the administration of this compound in a widely used ferric chloride (FeCl₃)-induced arterial thrombosis model in mice. It is important to note that translating human clinical doses of this compound directly to mouse models can be challenging due to species-specific differences in pharmacokinetics and pharmacodynamics. Research indicates that a standard human-equivalent dose of this compound may not be effective in wild-type mice, suggesting the need for higher doses in preclinical studies.[2]
Mechanism of Action of this compound
This compound selectively binds to the GP IIb/IIIa receptor on the surface of platelets. This action competitively blocks the binding of fibrinogen and von Willebrand factor, which are essential for platelet cross-linking and the formation of a stable thrombus. This reversible inhibition makes this compound a potent antiplatelet agent.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used and reproducible model to study arterial thrombosis in mice.[3][4][5] The protocol involves inducing endothelial injury in the carotid artery using a solution of ferric chloride, which triggers a thrombotic response.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors)
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Saline solution (0.9% NaCl)
-
Suture material
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of Ketamine at 100 mg/kg and Xylazine at 10 mg/kg). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues and the vagus nerve.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Vascular Injury: Soak a small piece of filter paper (1x2 mm) in the FeCl₃ solution. Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Thrombus Formation: After the application time, remove the filter paper and rinse the area with saline. Continuously monitor the blood flow using the Doppler probe. The time to complete occlusion of the artery (cessation of blood flow) is the primary endpoint.
This compound Administration Protocol
The administration of this compound should be performed prior to the induction of thrombosis. Based on available preclinical data, a bolus injection followed by a continuous infusion is a common approach. It is crucial to note that the effective dose in mice is likely higher than the human clinical dose.
Recommended Dosing (based on available literature, requires optimization for specific experimental conditions):
-
Route of Administration: Intravenous (e.g., via tail vein or retro-orbital sinus).
-
Dosage Regimen:
-
Bolus Injection: A dose of 25 µg/kg administered intravenously.
-
Continuous Infusion: Following the bolus, an infusion of 0.15 µg/kg/min can be administered. However, as this dose was found to be ineffective in wild-type mice in one study, a higher infusion rate may be necessary and should be determined empirically. A concentration-response study in a rat model of myocardial ischemia-reperfusion injury showed significant effects at infusion rates of 2 and 5 µg/kg/minute.
-
-
Timing: Administer the bolus injection 5-15 minutes before the application of FeCl₃. The infusion should be maintained throughout the duration of the experiment.
Experimental Workflow:
Figure 2: Experimental workflow for this compound administration.
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison between treatment groups.
Table 1: Effect of this compound on Arterial Thrombosis in Mice
| Treatment Group | N | Time to Occlusion (minutes) | Thrombus Weight (mg) | Bleeding Time (seconds) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: This table is a template. The actual data will need to be generated from experimental studies.
Table 2: Reported Effects of this compound in Rodent Models
| Species | Model | This compound Dose/Concentration | Key Findings | Reference |
| Mouse | Laser-induced arteriolar thrombosis | 25 µg/kg bolus + 0.15 µg/kg/min infusion | No significant effect on thrombus formation in wild-type mice. | Sexton et al., 2011 |
| Mouse | Venous thrombosis | 25 µg/kg parenteral | Data on file. | |
| Rat | Crush injury (femoral artery) | 50 µg/ml (local irrigant) | Statistically significant improvement in patency compared to saline or heparin alone. | |
| Rat | Myocardial ischemia-reperfusion | 2 and 5 µg/kg/minute infusion | Significant reduction in necrotic area. |
Conclusion
The FeCl₃-induced arterial thrombosis model in mice is a valuable tool for the preclinical evaluation of antiplatelet agents like this compound. However, careful consideration of the dosage is critical due to species-specific differences. The protocols and data presented here provide a foundation for researchers to design and conduct robust studies to investigate the antithrombotic effects of this compound. It is strongly recommended to perform dose-response studies to determine the optimal effective and safe dose of this compound for the specific mouse model and experimental conditions being used.
References
- 1. drugs.com [drugs.com]
- 2. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tirofiban Efficacy using Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban is a potent, reversible, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1][2] By blocking the binding of fibrinogen to this receptor, this compound effectively inhibits the final common pathway of platelet aggregation, making it a critical therapeutic agent in the management of acute coronary syndromes.[1][2][3] Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function and is an essential tool for evaluating the pharmacodynamic efficacy of antiplatelet agents like this compound.
These application notes provide a detailed protocol for utilizing LTA to quantify the inhibitory effect of this compound on platelet aggregation. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in accurately assessing the efficacy of this compound in an in vitro setting.
Mechanism of Action of this compound
Platelet aggregation is a critical process in hemostasis and thrombosis. When platelets are activated by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptors on their surface undergo a conformational change, enabling them to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets to form a platelet plug.
This compound competitively and reversibly binds to the GPIIb/IIIa receptor, preventing fibrinogen from binding. This action blocks platelet aggregation induced by various agonists. The onset of this inhibition is rapid, with greater than 90% inhibition of platelet aggregation achieved within 10 minutes of intravenous administration of a recommended dose. Due to its relatively short half-life of approximately 2 hours, platelet function returns to near baseline within 4 to 8 hours after cessation of the infusion.
Quantitative Data Summary
The following table summarizes the expected in vitro and ex vivo efficacy of this compound as measured by the inhibition of platelet aggregation.
| This compound Concentration/Dose | Agonist | Percent Inhibition of Platelet Aggregation | Reference |
| 25 ng/mL | 20µM ADP | >95% (in patients with renal insufficiency) | |
| 37.5 ng/mL | 20µM ADP | >95% (in patients with renal insufficiency) | |
| 50 ng/mL | 20µM ADP | >95% (in patients with renal insufficiency) | |
| 25 mcg/kg bolus, then 0.15 mcg/kg/min infusion | Not Specified | >90% within 10 minutes | |
| 10 µg/kg bolus, then 0.15 µg/kg/min infusion | Not Specified | Average of 87% at 5 min, dipping to 72% at 30 min, and recovering to >80% at 60 min | |
| Increased bolus and maintenance dose | Not Specified | Consistently >90% |
Experimental Protocol: Light Transmission Aggregometry
This protocol outlines the steps for assessing the efficacy of this compound by measuring the inhibition of agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials and Reagents
-
Blood Collection: 3.2% sodium citrate vacutainer tubes.
-
Platelet Agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen (e.g., Horm collagen)
-
Thrombin Receptor-Activating Peptide 6 (TRAP-6)
-
-
This compound: Standard solution of known concentration.
-
Saline: 0.9% NaCl.
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
37°C water bath or incubator
-
Aggregometer cuvettes with stir bars
-
Experimental Workflow
Detailed Methodology
Step 1: Blood Sample Collection and Processing
-
Collect whole blood into 3.2% sodium citrate tubes using a 19- or 21-gauge needle with minimal venostasis.
-
Process blood samples within 2 hours of collection. Keep samples at room temperature; do not refrigerate.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes. PPP will be used to set the 100% aggregation baseline.
-
Keep PRP and PPP capped and at room temperature until use.
Step 2: LTA Instrument Setup
-
Turn on the LTA instrument and allow it to warm up to 37°C.
-
Place a cuvette with PPP in the appropriate channel to set the 100% light transmission baseline.
-
Place a cuvette containing PRP in a sample channel to set the 0% light transmission baseline.
Step 3: In Vitro Assessment of this compound Efficacy
-
Pipette an appropriate volume of PRP (typically 250-500 µL, depending on the aggregometer) into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to incubate at 37°C for at least 2 minutes with stirring (1000-1200 rpm).
-
Add a specified volume of this compound solution (to achieve the desired final concentration) or vehicle control (saline) to the PRP.
-
Pre-incubate the PRP with this compound or vehicle for 2-5 minutes at 37°C with stirring.
-
Add the selected platelet agonist to the cuvette. The final concentrations of agonists should be:
-
ADP: 5-20 µM
-
Collagen: 2-5 µg/mL
-
TRAP-6: 10-50 µM
-
-
Record the change in light transmission for 5-10 minutes. The instrument's software will generate an aggregation curve.
Step 4: Data Analysis
-
Determine the maximum platelet aggregation (%) for both the control (vehicle-treated) and this compound-treated samples from the aggregation curves.
-
Calculate the percent inhibition of platelet aggregation using the following formula:
% Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
Quality Control
-
Ensure that all reagents are within their expiration dates and stored under the recommended conditions.
-
Perform a control run with a known platelet inhibitor or a normal donor sample to verify instrument and reagent performance.
-
Visually inspect the PRP for hemolysis or turbidity, which can interfere with LTA results.
-
Maintain a consistent platelet count in the PRP for all experiments, as variations can affect aggregation responses.
Conclusion
Light Transmission Aggregometry provides a reliable and quantitative method for assessing the efficacy of this compound. By following this detailed protocol, researchers can obtain reproducible data on the dose-dependent inhibitory effects of this compound on platelet aggregation. This information is crucial for preclinical and clinical studies aimed at understanding the pharmacodynamics of this important antiplatelet agent. Adherence to standardized procedures and quality control measures will ensure the accuracy and validity of the experimental results.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Note: In Vitro Modeling of Thrombosis Inhibition by Tirofiban
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events such as myocardial infarction and stroke. Platelets play a central role in the initiation and propagation of thrombus formation. Upon vascular injury, platelets adhere, activate, and aggregate, forming a primary hemostatic plug. The final common pathway of platelet aggregation is mediated by the glycoprotein (GP) IIb/IIIa receptor, which, upon activation, binds to fibrinogen, cross-linking adjacent platelets.[1]
Tirofiban is a non-peptide, reversible antagonist of the GP IIb/IIIa receptor.[2][3] It competitively inhibits the binding of fibrinogen to this receptor, thereby blocking platelet aggregation and thrombus formation.[1][4] In vitro models are crucial for studying the efficacy of antiplatelet agents like this compound, allowing for controlled investigation of their mechanism of action and dose-dependent effects. This document provides detailed protocols and data for utilizing this compound in in vitro thrombosis models.
Mechanism of Action of this compound
This compound selectively binds to the platelet GP IIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor. This action blocks the final step in platelet aggregation, regardless of the initial agonist (e.g., ADP, collagen, thrombin). The inhibition is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion.
Caption: Mechanism of this compound action on the platelet aggregation pathway.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effects of this compound observed in various in vitro studies.
| Parameter | Agonist | This compound Concentration | Observed Effect | Reference |
| IC50 | ADP | ~70 ng/mL | 50% inhibition of platelet aggregation | |
| Collagen | ~200 ng/mL | 50% inhibition of platelet aggregation | ||
| Thrombin | ~5,000 ng/mL | 50% inhibition of platelet aggregation | ||
| Platelet Aggregation | ADP | 25 ng/mL | Aggregation reduced to 10% (in patients with renal dysfunction) | |
| ADP | 50 ng/mL | Complete inhibition of platelet aggregation | ||
| Collagen | 100 ng/mL | Complete inhibition of platelet aggregation | ||
| Thrombin Generation | ADP | 70-280 ng/mL | Progressively delayed onset of thrombin generation | |
| Device-Induced Thrombus | N/A | > Certain concentrations | Effective reduction in stent-induced thrombosis and embolism |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is designed to measure the dose-dependent effect of this compound on platelet aggregation in response to various agonists.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution.
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin Receptor-Activating Peptide 6 (TRAP).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature with no brake.
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes.
-
Collect the supernatant (PPP), which will be used as the reference blank (100% aggregation).
-
-
Incubation with this compound:
-
Aliquot PRP into aggregometer cuvettes with a stir bar.
-
Add varying concentrations of this compound (e.g., 10, 25, 50, 100 ng/mL) or vehicle control (PBS) to the PRP.
-
Incubate for 15 minutes at 37°C.
-
-
Induce Aggregation:
-
Place the cuvette in the aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of maximum aggregation for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Caption: Workflow for Light Transmission Aggregometry (LTA) experiment.
Protocol 2: Thrombus Formation in a Microfluidic Flow Chamber
This protocol provides a method to study thrombus formation under physiological shear stress and to evaluate the effect of this compound.
Materials:
-
Microfluidic device with a collagen-coated channel.
-
Syringe pump.
-
Whole blood anticoagulated with a reversible inhibitor (e.g., BAPA).
-
This compound stock solution.
-
Fluorescently labeled anti-CD41 antibody (for platelet visualization).
-
Inverted fluorescence microscope with a camera.
Methodology:
-
Blood Preparation:
-
Collect blood from a healthy donor into tubes containing a reversible anticoagulant.
-
Incubate a sample of the blood with a fluorescent anti-CD41 antibody in the dark.
-
Prepare aliquots of blood and add varying concentrations of this compound (e.g., 50, 100, 200 ng/mL) or a vehicle control. Incubate for 15 minutes at room temperature.
-
-
Experimental Setup:
-
Mount the collagen-coated microfluidic chip onto the microscope stage.
-
Connect the chip inlet to a syringe containing the this compound-treated or control blood via tubing.
-
Place the syringe in the pump.
-
-
Perfusion and Imaging:
-
Perfuse the blood through the channel at a physiologically relevant wall shear rate (e.g., 1000-1500 s⁻¹) for 5-10 minutes.
-
Capture images or videos of platelet adhesion and thrombus formation on the collagen surface in real-time.
-
-
Data Quantification:
-
Use image analysis software to quantify the surface area covered by thrombi.
-
Measure thrombus volume or height if using z-stack imaging.
-
Compare the extent of thrombus formation in this compound-treated samples to the control.
-
Caption: Workflow for a microfluidic in vitro thrombosis model.
References
Application of Tirofiban in the Study of Platelet-Leukocyte Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirofiban is a potent, selective, and reversible non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[1][2][3] By blocking the final common pathway of platelet aggregation, the binding of fibrinogen to the GPIIb/IIIa receptor, this compound effectively prevents thrombus formation.[1][2] Beyond its well-established role in managing acute coronary syndromes, this compound serves as a critical tool for in vitro and in vivo research aimed at elucidating the complex interplay between platelets and leukocytes. This interaction is a key feature of thrombo-inflammatory processes in various diseases, including cardiovascular disease, arthritis, and sepsis. This document provides detailed application notes and protocols for utilizing this compound to study platelet-leukocyte interactions.
Mechanism of Action
This compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets. This action prevents the cross-linking of platelets, thereby inhibiting platelet aggregation in response to various agonists such as adenosine diphosphate (ADP), collagen, and thrombin. The inhibition of platelet aggregation by this compound is dose-dependent and reversible, with platelet function returning to near baseline levels within 4 to 8 hours after cessation of infusion.
The formation of platelet-leukocyte aggregates (PLAs) is a crucial step in the amplification of inflammatory and thrombotic responses. Activated platelets express P-selectin (CD62P) on their surface, which binds to P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes, initiating the formation of PLAs. The GPIIb/IIIa receptor, in addition to its role in platelet-platelet aggregation, also participates in the stabilization of these platelet-leukocyte interactions, partly through fibrinogen bridging. By blocking the GPIIb/IIIa receptor, this compound can modulate the formation and stability of PLAs, making it an invaluable tool for studying the downstream consequences of this interaction.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
| Agonist | This compound Concentration (ng/mL) | Inhibition of Platelet Aggregation (%) | Reference |
| ADP | 12.5 | Significant decrease | |
| ADP | 50 | Total inhibition | |
| Collagen | 25 | Significant decrease | |
| Collagen | 100 | Total inhibition |
Table 2: Effect of this compound on Platelet-Leukocyte Aggregates and Related Markers
| Parameter | Treatment | Effect | Reference |
| Platelet-Neutrophil Conjugation | This compound | Attenuated | |
| Platelet-Monocyte Aggregates | This compound with UFH | Significantly decreased | |
| Leukocyte-Endothelial Cell Interaction | This compound (in murine arthritis model) | Significantly reduced | |
| Leukotriene C4 (LTC4) Production | This compound | Decreased | |
| C-reactive Protein (CRP) Elevation | This compound | Attenuated |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Onset of Action | >90% platelet aggregation inhibition within 10 minutes | |
| Half-life | Approximately 2 hours | |
| Clearance | Primarily renal | |
| IC50 (ADP-induced platelet aggregation) | ~70 ng/mL | |
| EC50 (binding to platelet GPIIb/IIIa) | ~24 nmol/L | |
| IC50 (platelet aggregation) | ~37 nmol/L |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Platelet-Leukocyte Aggregate Formation by this compound
Objective: To determine the dose-dependent effect of this compound on the formation of platelet-leukocyte aggregates in whole blood.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate anticoagulant.
-
This compound hydrochloride solution.
-
Platelet agonist (e.g., ADP, thrombin receptor-activating peptide [TRAP]).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-CD41a (platelet marker, e.g., FITC).
-
Anti-CD45 (pan-leukocyte marker, e.g., PerCP).
-
Anti-CD14 (monocyte marker, e.g., PE).
-
Anti-CD11b (neutrophil/monocyte activation marker, e.g., APC).
-
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect whole blood from healthy volunteers into vacutainer tubes containing 3.2% sodium citrate. Gently invert the tubes to ensure proper mixing.
-
This compound Incubation: Aliquot whole blood into microcentrifuge tubes. Add varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 ng/mL) to the blood and incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Add a platelet agonist (e.g., 20 µM ADP) to each tube to induce platelet activation and PLA formation. Incubate for 15 minutes at room temperature. A non-stimulated control should be included.
-
Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies to the blood samples. Incubate for 20 minutes in the dark at room temperature.
-
Fixation: Add fixative solution to each tube and incubate for 30 minutes in the dark at room temperature.
-
Erythrocyte Lysis (Optional): If necessary, lyse red blood cells using a commercial lysing solution according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer.
Gating Strategy:
-
Gate on the leukocyte population based on forward scatter (FSC) and side scatter (SSC) characteristics and positive staining for CD45.
-
Within the leukocyte gate, differentiate between monocytes and neutrophils based on their distinct FSC/SSC properties and/or specific markers (e.g., CD14 for monocytes).
-
Quantify platelet-leukocyte aggregates as the percentage of CD45-positive cells that are also positive for the platelet-specific marker CD41a.
-
Assess leukocyte activation by measuring the mean fluorescence intensity (MFI) of CD11b on the surface of neutrophils and monocytes.
Protocol 2: Assessment of Platelet Activation Markers in the Presence of this compound
Objective: To evaluate the effect of this compound on the expression of platelet activation markers.
Materials:
-
Same as Protocol 1, with the addition of an anti-P-selectin (CD62P) antibody.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies including anti-CD41a and anti-CD62P. Incubate for 20 minutes in the dark at room temperature.
-
Follow steps 5-7 from Protocol 1.
Gating Strategy:
-
Gate on the platelet population based on their characteristic FSC and SSC and positive staining for CD41a.
-
Within the platelet gate, quantify the percentage of activated platelets by measuring the percentage of cells positive for P-selectin (CD62P).
Visualizations
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
References
Application Notes and Protocols for the Evaluation of Tirofiban in Murine Models of Venous Thromboembolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), represents a significant global health burden. Murine models are indispensable tools for investigating the pathophysiology of VTE and for the preclinical evaluation of novel antithrombotic agents.[1][2] This document provides detailed application notes and protocols for utilizing established murine models of VTE to assess the efficacy of Tirofiban, a glycoprotein IIb/IIIa receptor antagonist.
This compound inhibits platelet aggregation by preventing the binding of fibrinogen to the GP IIb/IIIa receptor, a key step in the final common pathway of thrombus formation.[3][4][5] Its evaluation in relevant animal models is crucial for understanding its therapeutic potential in VTE. The protocols outlined below describe the induction of VTE in mice using the inferior vena cava (IVC) stenosis and ferric chloride models, followed by methods for this compound administration and subsequent efficacy assessment.
Murine Models of Venous Thromboembolism
Several murine models have been developed to study VTE, each with distinct advantages and limitations. The choice of model often depends on the specific scientific question being addressed. Here, we focus on two widely used models: IVC stenosis and ferric chloride-induced thrombosis.
Inferior Vena Cava (IVC) Stenosis Model
This model mimics blood flow distortion, a primary trigger for DVT in humans, by creating a partial obstruction of the IVC. A key advantage is the formation of a thrombus in the absence of direct endothelial denudation, which closely resembles the pathology of clinical DVT.
Ferric Chloride-Induced Thrombosis Model
Topical application of ferric chloride (FeCl3) to a vein induces oxidative endothelial injury, leading to rapid thrombus formation. This model is highly reproducible and technically straightforward, making it suitable for screening antithrombotic compounds.
This compound Evaluation: Data and Protocols
The following sections provide quantitative data from preclinical studies and detailed experimental protocols for evaluating this compound in the context of murine VTE.
Quantitative Data Summary
The efficacy of this compound and a modified version (m-tirofiban) has been assessed in a murine model of femoral vein thrombosis. The key findings are summarized in the tables below.
| Treatment Group | Dosage (intravenous) | Number of Animals (n) | Platelet Accumulation (Mean Area Under the Curve ± SE) | Neutrophil Accumulation (Mean Area Under the Curve ± SE) | Fibrin Accumulation (Mean Area Under the Curve ± SE) | Reference |
| Untreated | Buffer | 5 | 1.8e7 ± 0.4e7 | 1.2e7 ± 0.3e7 | 1.5e7 ± 0.3e7 | |
| This compound | 0.025 µg/g | 6 | ~0.5e7 ± 0.1e7 | ~0.4e7 ± 0.1e7 | ~0.5e7 ± 0.1e7 | |
| m-Tirofiban | 0.3 µg/g | 9 | ~0.2e7 ± 0.05e7 | ~0.1e7 ± 0.05e7 | ~0.2e7 ± 0.05e7 |
Note: Values are approximated from graphical data.
| Outcome | This compound | m-Tirofiban | Key Observation | Reference |
| Bleeding Time | Prolonged | Not prolonged | m-tirofiban demonstrates a better safety profile regarding bleeding risk at an effective antithrombotic dose. |
A study in a rat crush injury model also demonstrated the efficacy of this compound in preventing microvascular thrombosis.
| Treatment Group | Concentration (intraluminal irrigation) | Number of Vessels (n) | Patency Rate | Reference |
| Control (Lactated Ringer's) | N/A | 20 | 10% | |
| This compound | 50 µg/mL | 22 | 59% | |
| Heparin | 100 U/mL | 10 | 20% | |
| Heparin + this compound | 100 U/mL + 50 µg/mL | 10 | 80% |
Experimental Protocols
Protocol 1: IVC Stenosis Model for DVT Induction
This protocol is adapted from established methods to create partial flow restriction in the inferior vena cava.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
7-0 Prolene suture
-
30-gauge needle (as a spacer)
-
Sterile gauze and saline
-
Buprenorphine (0.1 mg/kg) for analgesia
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance).
-
Administer buprenorphine subcutaneously 30 minutes prior to surgery for pain management.
-
Place the mouse in a supine position and perform a midline laparotomy to expose the abdominal cavity.
-
Gently exteriorize the intestines and cover them with sterile gauze soaked in warm saline.
-
Carefully dissect the inferior vena cava (IVC) from the surrounding tissues, caudal to the left renal vein.
-
Pass a 7-0 Prolene suture underneath the IVC.
-
Place a 30-gauge needle alongside the IVC.
-
Tie the suture snugly around the IVC and the needle.
-
Carefully remove the needle to create a stenosis.
-
Return the intestines to the abdominal cavity.
-
Close the peritoneum and skin using appropriate sutures or staples.
-
Allow the mouse to recover in a warm environment. Thrombus formation typically occurs within 6 to 48 hours.
Protocol 2: Ferric Chloride-Induced Venous Thrombosis Model
This protocol describes the induction of thrombosis in the femoral or carotid vein through chemical injury.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Filter paper (1 x 2 mm)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in deionized water)
-
Doppler flow probe (optional, for real-time blood flow measurement)
Procedure:
-
Anesthetize the mouse as described in Protocol 1.
-
Surgically expose the target vein (e.g., femoral or carotid vein), taking care to minimize damage to the vessel.
-
Place a small piece of plastic backing behind the vein to isolate it from surrounding tissues.
-
Soak a small piece of filter paper in the FeCl3 solution.
-
Apply the saturated filter paper to the adventitial surface of the vein for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with sterile saline.
-
Monitor thrombus formation. This can be done visually or by measuring blood flow with a Doppler probe until occlusion occurs.
Protocol 3: Administration of this compound and Efficacy Evaluation
This protocol outlines the administration of this compound and the subsequent assessment of its antithrombotic effect.
Materials:
-
This compound solution (sterile, for injection)
-
Phosphate-buffered saline (PBS) for dilution
-
Intravenous (e.g., tail vein or jugular vein) injection supplies
-
Microbalance for weighing thrombi
-
Histology supplies (formalin, paraffin, stains)
Procedure:
-
This compound Administration:
-
Prepare the desired dose of this compound. A clinically relevant bolus dose used in a murine model is 0.025 µg/g.
-
Administer this compound intravenously (e.g., via the jugular vein) over a set period (e.g., 5 minutes) prior to the induction of thrombosis.
-
-
Induction of Thrombosis:
-
Proceed with either the IVC stenosis (Protocol 1) or ferric chloride-induced thrombosis (Protocol 2) model.
-
-
Efficacy Assessment:
-
At a predetermined time point after thrombosis induction (e.g., 24 or 48 hours for IVC stenosis; immediately for FeCl3 model), euthanize the mouse.
-
Carefully excise the thrombosed vein segment.
-
Thrombus Weight: Dissect the thrombus from the vein and weigh it using a microbalance.
-
Histological Analysis: Fix the vein segment with the thrombus in formalin, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin) to assess thrombus composition and vein wall inflammation.
-
Vessel Patency: For the FeCl3 model, vessel occlusion time can be used as a primary endpoint.
-
Visualizations
This compound Mechanism of Action
Caption: this compound blocks fibrinogen binding to the activated GPIIb/IIIa receptor on platelets, inhibiting aggregation.
Experimental Workflow: IVC Stenosis Model and this compound Evaluation
Caption: Workflow for evaluating this compound in the murine IVC stenosis model of venous thromboembolism.
Experimental Workflow: Ferric Chloride Model and this compound Evaluation
Caption: Workflow for evaluating this compound in the ferric chloride-induced venous thrombosis model.
References
- 1. Critical Review of Mouse Models of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Tirofiban-Induced Thrombocytopenia (TIT) in Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Tirofiban-induced thrombocytopenia (TIT) in their experimental models.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vitro and in vivo studies of TIT.
Issue 1: Unexpectedly Severe or Rapid Onset of Thrombocytopenia in Animal Models
-
Possible Cause:
-
High this compound Dose: The administered dose may be too high for the specific animal strain, age, or health status, leading to exaggerated pharmacodynamic effects or a robust immune response.
-
Pre-existing Antibodies: Animals may have pre-existing antibodies that cross-react with the this compound-glycoprotein IIb/IIIa complex, leading to rapid platelet clearance. This is more likely in previously sensitized animals.
-
Strain Susceptibility: Certain animal strains may be genetically predisposed to developing a stronger immune response to this compound.
-
-
Troubleshooting Steps:
-
Verify Platelet Count: Immediately repeat the platelet count using a fresh blood sample to rule out measurement error or pseudothrombocytopenia. A manual blood smear examination is recommended to check for platelet clumping.
-
Review Dosing Regimen: Double-check the dose calculations and administration protocol. Consider performing a dose-response study to determine the optimal dose that induces mild to moderate thrombocytopenia without causing severe adverse effects.
-
Screen for Pre-existing Antibodies: If possible, screen a baseline blood sample for the presence of drug-dependent antibodies using flow cytometry before this compound administration.
-
Consider a Different Animal Strain: If severe thrombocytopenia persists despite dose adjustments, consider using a different, less sensitive strain of the research model.
-
Staggered Dosing: In subsequent experiments, consider a staggered or escalating dosing schedule to potentially induce tolerance or a less severe initial reaction.
-
Issue 2: Inconsistent or Non-reproducible Platelet Aggregation Inhibition in In Vitro Assays
-
Possible Cause:
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may be too high, overcoming the inhibitory effect of this compound.
-
This compound Concentration: The concentration of this compound may be too low to effectively inhibit platelet aggregation, or it may have degraded if not stored properly.
-
Platelet Preparation: The method of platelet-rich plasma (PRP) preparation can affect platelet viability and responsiveness. Over-centrifugation can activate platelets, while under-centrifugation can lead to a low platelet yield.
-
Incubation Time: The incubation time of platelets with this compound before adding the agonist may be insufficient for optimal receptor binding.
-
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform a dose-response curve for the platelet agonist to determine the EC50 (half-maximal effective concentration) and use a concentration that gives a submaximal response for inhibition studies.
-
Verify this compound Activity: Use a fresh stock of this compound and verify its concentration. Run a positive control with a known inhibitor of platelet aggregation.
-
Standardize Platelet Preparation: Follow a standardized and validated protocol for PRP preparation, ensuring consistent centrifugation speeds and times.
-
Optimize Incubation Time: Experiment with different pre-incubation times of this compound with the platelet suspension (e.g., 15, 30, 60 minutes) to ensure maximal inhibition.
-
Control for Donor Variability: If using human platelets, be aware of donor-to-donor variability in platelet reactivity. It is advisable to use platelets from multiple donors to ensure the generalizability of the results.
-
Issue 3: Difficulty Detecting this compound-Dependent Platelet Antibodies by Flow Cytometry
-
Possible Cause:
-
Low Antibody Titer: The concentration of drug-dependent antibodies in the sample (animal serum or plasma) may be below the limit of detection of the assay.
-
Inappropriate this compound Concentration: The concentration of this compound used in the in vitro assay is critical. Too low a concentration may not induce the conformational change in GPIIb/IIIa required for antibody binding, while too high a concentration may cause non-specific binding.
-
Washing Steps: Inadequate washing of platelets can lead to high background fluorescence, masking the specific antibody binding signal. Conversely, excessive washing can lead to the dissociation of lower-affinity antibodies.
-
Choice of Fluorochrome-conjugated Secondary Antibody: The secondary antibody may not have sufficient brightness or may exhibit non-specific binding to platelets.
-
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Test a range of this compound concentrations in the assay to find the optimal concentration that yields the highest specific signal-to-noise ratio.[1]
-
Use a Positive Control: If available, use a known positive control serum containing this compound-dependent antibodies to validate the assay setup.
-
Refine Washing Protocol: Optimize the number and duration of washing steps to minimize background while retaining the specific antibody binding.
-
Select a Bright and Specific Secondary Antibody: Use a high-quality, validated secondary antibody with a bright fluorochrome. Consider using an Fc receptor blocking agent to reduce non-specific binding.
-
Enrich for Immunoglobulins: If the antibody titer is expected to be low, consider enriching the IgG fraction from the serum sample before performing the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced thrombocytopenia?
A1: this compound-induced thrombocytopenia is primarily an immune-mediated phenomenon.[1][2][3] this compound, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets, binds to this receptor and induces a conformational change.[1] This altered conformation can expose new epitopes, leading to the formation of drug-dependent antibodies (DDAbs). These antibodies, in the presence of this compound, bind to the platelet surface, leading to their rapid clearance from circulation by the reticuloendothelial system (macrophages in the spleen and liver). In some cases, these antibodies can also cause platelet activation, which may paradoxically increase the risk of thrombotic events.
Q2: What is the typical onset and severity of TIT in research models?
A2: The onset of TIT can be acute, occurring within hours of this compound administration, especially in pre-sensitized individuals or models. A delayed presentation, occurring several days after initial exposure, has also been observed. The severity of thrombocytopenia can range from mild (platelet count 50,000-100,000/μL) to severe (<50,000/μL) or even profound (<20,000/μL). In clinical trials, the incidence of severe thrombocytopenia with this compound is reported to be between 0.1% and 0.5%. Data from preclinical animal models is more variable and depends on the species, strain, and dose of this compound used.
Q3: How can I differentiate TIT from other causes of thrombocytopenia in my animal model?
A3: Differentiating TIT from other potential causes of thrombocytopenia is crucial for accurate data interpretation. Consider the following:
-
Timing: TIT typically occurs within a specific timeframe after this compound administration.
-
Exclusion of Other Causes: Rule out other potential causes such as sepsis, disseminated intravascular coagulation (DIC), or bone marrow suppression from other administered compounds.
-
Drug Discontinuation: Observe if the platelet count recovers upon cessation of this compound administration.
-
In Vitro Confirmation: The presence of this compound-dependent platelet antibodies can be confirmed using specialized laboratory tests like flow cytometry or ELISA.
Q4: Are there established animal models for studying TIT?
A4: While a standardized, universally accepted animal model specifically for TIT is not extensively described in the readily available literature, researchers can adapt existing models of drug-induced immune thrombocytopenia (DITP). One such model utilizes non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, which can be engrafted with human platelets. In this model, the administration of serum from patients with DITP leads to platelet clearance. For TIT-specific studies, this model could be adapted by administering this compound along with purified antibodies from a sensitized animal or patient, or by attempting to actively immunize the animals with this compound and a carrier protein to induce an antibody response. Additionally, rodent models of crush injury where this compound is used have been described, and these could be monitored for the development of thrombocytopenia.
Q5: What is the appropriate management for an animal that develops severe TIT during an experiment?
A5: The primary management strategy is the immediate discontinuation of this compound administration. Close monitoring of the animal's platelet count and clinical condition is essential. Supportive care, as per institutional guidelines, should be provided. This may include ensuring easy access to food and water and minimizing any procedures that could increase bleeding risk. In cases of severe bleeding, platelet transfusions may be considered, although their efficacy can be limited in the presence of circulating anti-platelet antibodies. The platelet count typically begins to recover within a few days after stopping the drug, as this compound has a relatively short half-life of about 2 hours.
Data Presentation
Table 1: Incidence of this compound-Induced Thrombocytopenia in Clinical Studies
| Severity of Thrombocytopenia | Platelet Count | Incidence Rate |
| Mild | < 100,000/μL | 0.4% - 5.6% |
| Severe | < 50,000/μL | 0.1% - 0.5% |
| Profound | < 20,000/μL | Not consistently reported, but observed in case studies |
Table 2: In Vitro Effects of this compound on Platelet Aggregation
| This compound Concentration | Agonist | Platelet Aggregation Inhibition | Reference |
| 25 ng/mL | ADP | >90% inhibition in patients with renal insufficiency | |
| 50 ng/mL | ADP | Total inhibition | |
| 100 ng/mL | Collagen | Complete inhibition | |
| 35 ng/mL | Not specified | Observed platelet inhibition | |
| 70-280 ng/mL | ADP | Progressive delay in thrombin generation |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL). PPP is obtained by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Place the cuvettes in a light transmission aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
The percentage of platelet aggregation is calculated relative to the light transmittance of PPP (representing 100% aggregation).
-
Protocol 2: Flow Cytometry for Detection of this compound-Dependent Platelet Antibodies
-
Platelet Preparation:
-
Isolate platelets from a healthy donor (or the experimental animal model) as described in Protocol 1.
-
Wash the platelets twice in a suitable buffer (e.g., Tyrode's buffer) by centrifugation and resuspend to a concentration of approximately 1 x 10^7 platelets/mL.
-
-
Incubation with Serum and this compound:
-
In separate tubes, incubate the washed platelets with:
-
Test serum (from the experimental animal) + this compound (at an optimized concentration).
-
Test serum + vehicle control.
-
Control serum (from a naive animal) + this compound.
-
Control serum + vehicle control.
-
-
Incubate for 30-60 minutes at room temperature.
-
-
Staining and Analysis:
-
Wash the platelets twice to remove unbound antibodies.
-
Resuspend the platelets in a staining buffer containing a fluorochrome-conjugated secondary antibody that recognizes the immunoglobulin isotype of the species being tested (e.g., FITC-conjugated anti-mouse IgG).
-
Incubate for 30 minutes in the dark at room temperature.
-
Wash the platelets again to remove the unbound secondary antibody.
-
Resuspend the platelets in sheath fluid and acquire the data on a flow cytometer.
-
Analyze the geometric mean fluorescence intensity (MFI) of the platelet population. A significant increase in MFI in the presence of both test serum and this compound compared to the controls indicates the presence of drug-dependent antibodies.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on platelet aggregation.
Caption: Pathophysiology of this compound-induced thrombocytopenia.
References
- 1. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of this compound in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
- 2. Severe this compound-induced thrombocytopenia following percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tirofiban Dosage in Animal Studies
Welcome to the technical support center for the use of Tirofiban in animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve desired antiplatelet effects while minimizing the risk of bleeding complications in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue/Question | Possible Cause(s) | Recommended Action(s) |
| Excessive or uncontrolled bleeding at the surgical or sampling site. | - this compound dosage is too high for the specific animal model or surgical procedure.- Synergistic effect with other anticoagulants or antiplatelet agents (e.g., heparin, aspirin).- Underlying coagulopathy in the animal.- Improper surgical or sampling technique. | - Immediately apply local hemostatic measures: Apply direct pressure to the bleeding site. Use of topical hemostatic agents (e.g., gelatin sponge, oxidized cellulose) may be necessary.[1]- Review and adjust this compound dosage: Consider reducing the infusion rate or the bolus dose in subsequent experiments. A dose-response study may be necessary to determine the optimal therapeutic window for your model.[2]- Evaluate concomitant medications: If used, consider reducing the dose of heparin or other anticoagulants. Monitor relevant coagulation parameters such as activated clotting time (ACT) or activated partial thromboplastin time (aPTT).[3]- Screen animals pre-procedure: Ensure animals do not have pre-existing bleeding disorders.- Refine surgical/sampling technique: Ensure meticulous technique to minimize tissue trauma. |
| Unexpectedly low platelet count (Thrombocytopenia) observed in blood analysis. | - this compound-induced thrombocytopenia is a known, though less common, side effect.[3]- The risk may be higher with previous exposure to a glycoprotein (GP) IIb/IIIa receptor antagonist.[4]- Pseudothrombocytopenia (platelet clumping in the blood sample). | - Confirm thrombocytopenia: Re-run the platelet count on a fresh blood sample collected with an appropriate anticoagulant (e.g., citrate) to rule out pseudothrombocytopenia.- Monitor platelet counts regularly: It is recommended to monitor platelet counts prior to treatment, within 6 hours of starting the infusion, and daily thereafter.- Discontinue this compound if severe: If true, severe thrombocytopenia (e.g., platelet count <50,000/mm³) is confirmed, discontinuation of this compound should be considered. Platelet counts usually recover after cessation of the drug.- Consider alternative antiplatelet agents: For future studies, if thrombocytopenia is a recurring issue, exploring other classes of antiplatelet drugs may be warranted. |
| Variable or inconsistent antiplatelet effect observed. | - Incorrect dosage calculation or administration.- Degradation of this compound solution.- Animal-to-animal variability in drug metabolism and response.- Issues with the platelet aggregation assay. | - Verify dosage calculations and infusion pump calibration. - Ensure proper storage and handling of this compound: Prepare solutions fresh and protect from light as per manufacturer's instructions.- Increase sample size: To account for biological variability, a larger number of animals per group may be necessary.- Standardize and validate platelet aggregation assays: Ensure consistent agonist concentrations and sample handling procedures. |
| Difficulty in achieving hemostasis after tail bleeding time assessment. | - The tail transection was too large.- Insufficient pressure applied post-procedure.- this compound dose is at the upper limit of the therapeutic range. | - Standardize the transection: Use a sharp, sterile blade to remove a small, consistent segment of the distal tail (e.g., 1-2 mm for mice).- Apply firm, consistent pressure: After the measurement period, apply direct pressure to the tail tip with sterile gauze until bleeding stops.- Consider alternative hemostatic measures: If pressure is insufficient, chemical cauterizing agents like silver nitrate or styptic powder can be used.- Correlate with dosage: Note the dosages at which achieving hemostasis becomes difficult to inform your dose-finding studies. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets. The GP IIb/IIIa receptor is the final common pathway for platelet aggregation. By blocking this receptor, this compound prevents fibrinogen and von Willebrand factor from binding to platelets, thereby inhibiting platelet aggregation and thrombus formation.
Q2: How do I choose an appropriate starting dose of this compound for my animal model?
A2: The optimal dose of this compound is species- and model-dependent. It is recommended to start with a dose derived from the literature for a similar species and experimental setup. A pilot dose-response study is highly recommended to determine the effective dose that provides the desired level of platelet inhibition without causing excessive bleeding in your specific model. The tables below provide some reported dosages in different animal models.
Q3: How should this compound be administered to animals?
A3: this compound is administered intravenously (IV). This is typically done as an initial bolus dose followed by a continuous infusion to maintain steady-state plasma concentrations. The drug should be diluted in a sterile isotonic solution such as 0.9% sodium chloride or 5% dextrose.
Q4: How can I assess the efficacy and bleeding risk of this compound in my study?
A4: Efficacy can be assessed by measuring the inhibition of platelet aggregation ex vivo using techniques like light transmission aggregometry or flow cytometry. Bleeding risk is typically evaluated in vivo using standardized bleeding time models. Common methods include the tail snip/immersion method in rodents and the buccal mucosal bleeding time (BMBT) in larger animals like dogs and rabbits.
Q5: What are the key differences in bleeding risk between this compound and other GP IIb/IIIa inhibitors like Abciximab and Eptifibatide?
A5: While all GP IIb/IIIa inhibitors increase bleeding risk, there can be differences in their profiles. Abciximab is an antibody fragment with a longer biological half-life, and its antiplatelet effect is less readily reversible upon discontinuation compared to small-molecule inhibitors like this compound and Eptifibatide. Some studies suggest that this compound and Eptifibatide may have a lower risk of certain types of bleeding compared to Abciximab. However, the relative efficacy and safety can be dose-dependent and model-specific.
Data Presentation
Table 1: this compound Dosages and Effects in Various Animal Models
| Animal Model | Dosage Regimen | Key Findings | Reference |
| Rat | 50 µg/mL as a local irrigant in a femoral artery crush injury model. | Statistically significant improvement in vessel patency compared to control. | |
| Dog | IV infusion of 0.3, 3.0, and 30.0 µg/kg/min. | Dose-dependent inhibition of stent thrombosis. Bleeding time was prolonged from 3.5 min (control) to 13 min at 0.3 µg/kg/min and >30 min at higher doses. | |
| Baboon | Low-dose: 0.1 µg/kg/min IV infusion.High-dose: 0.3 µg/kg/min IV infusion. | High-dose this compound preserved platelet number and improved platelet function during cardiopulmonary bypass. Template bleeding times returned to preoperative values 180 minutes after protamine administration. | |
| Pig | Not specified, used in a STEMI model. | Intracoronary administration reduced microvascular obstruction. | |
| Rabbit | IV doses up to 5 mg/kg/day. | No harm to the fetus was observed in reproductive toxicity studies. |
Table 2: Comparison of this compound with other GP IIb/IIIa Inhibitors in Animal and Clinical Studies
| Comparison | Model/Study Population | Key Findings | Reference |
| This compound vs. Abciximab | Non-human primate arterial thrombosis model. | This compound was comparable to Abciximab in inhibiting thrombosis only at 3-9 times the therapeutic dose, but caused less bleeding. | |
| This compound vs. Abciximab | Human patients undergoing percutaneous coronary revascularization. | This compound offered less protection from major ischemic events than Abciximab. No significant difference in major bleeding, but this compound was associated with less minor bleeding and thrombocytopenia. | |
| This compound vs. Eptifibatide | Human patients with acute coronary syndrome. | Eptifibatide was associated with a slightly lower risk of minor bleeding. No significant difference in major adverse cardiac events, major bleeding, or thrombocytopenia. |
Experimental Protocols
Protocol 1: Tail Bleeding Time Assessment in Mice/Rats (Immersion Method)
This protocol is adapted from standardized methods for assessing hemostasis in rodents.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, or a combination of ketamine/xylazine).
-
Positioning: Place the anesthetized animal in a prone position.
-
Tail Transection: Using a sterile, sharp scalpel or razor blade, transect a 1-2 mm segment from the distal end of the tail.
-
Immersion: Immediately immerse the transected tail into a tube containing isotonic saline pre-warmed to 37°C.
-
Timing: Start a stopwatch at the moment of immersion.
-
Observation: Observe for the cessation of bleeding. The bleeding time is the duration from immersion until bleeding stops for a continuous period (e.g., >30 seconds). Some protocols may also measure the total duration of bleeding, including any re-bleeding episodes within a defined observation period (e.g., 10-20 minutes).
-
Blood Loss Quantification (Optional): Blood loss can be quantified by measuring the amount of hemoglobin released into the saline using a spectrophotometer and a standard curve, or by weighing the animal before and after the procedure.
-
Post-Procedure Care: After the measurement, remove the tail from the saline and apply gentle pressure with sterile gauze to ensure complete hemostasis before returning the animal to its cage. Monitor the animal for any signs of distress or re-bleeding.
Protocol 2: Buccal Mucosal Bleeding Time (BMBT) in Dogs
This protocol is based on standard veterinary procedures for assessing primary hemostasis.
-
Restraint/Anesthesia: The animal should be in lateral recumbency. Sedation or light anesthesia may be required for compliance.
-
Preparation: Gently fold the upper lip to expose the buccal mucosal surface. Use a strip of gauze to hold the lip in place, applying enough pressure to cause slight venous congestion but not to occlude arterial flow.
-
Incision: Select a site on the buccal mucosa that is free of visible blood vessels. Place a commercially available, spring-loaded BMBT device firmly against the mucosa and trigger it to create a standardized incision.
-
Timing: Start a stopwatch at the moment the incision is made.
-
Blotting: Allow the incision to bleed freely. Use filter paper to blot the blood at regular intervals (e.g., every 5-10 seconds) from a point below the incision, being careful not to touch or disturb the forming clot.
-
Endpoint: The bleeding time is recorded when blood no longer stains the filter paper.
-
Post-Procedure Care: Release the gauze and apply gentle pressure to the incision site until bleeding has completely stopped. Monitor the animal for any re-bleeding.
Visualizations
Caption: Mechanism of Action of this compound in the Platelet Aggregation Pathway.
Caption: General Experimental Workflow for this compound Studies in Animal Models.
References
Tirofiban stability and storage conditions for laboratory use
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tirofiban for laboratory use. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1] For shorter periods, it can be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15-30°C (59-86°F).[2] It is crucial to protect the solid compound from light during storage.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF) at approximately 30 mg/mL.[1] These organic stock solutions, when stored in tightly sealed containers away from moisture, are stable for up to 6 months at -80°C and for 1 month at -20°C.[3] For aqueous solutions, this compound is sparingly soluble. To prepare an aqueous solution, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice (e.g., PBS pH 7.2). Aqueous solutions are not recommended to be stored for more than one day.
Q3: What conditions can lead to the degradation of this compound?
A3: this compound is sensitive to UVA light and acidic conditions, which can lead to degradation. It is relatively stable under oxidative (30% H₂O₂ for 24 hours) and thermal (75°C for 24 hours) stress. It is also incompatible with diazepam, as mixing results in immediate precipitation.
Q4: Is this compound compatible with other common intravenous solutions and drugs?
A4: Yes, this compound hydrochloride is stable in 0.9% sodium chloride and 5% dextrose injection solutions. It is also compatible for at least four hours with atropine sulfate, dobutamine, epinephrine hydrochloride, furosemide, midazolam hydrochloride, morphine sulfate, nitroglycerin, and propranolol hydrochloride when mixed in these solutions. However, it is incompatible with diazepam.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low activity in in vitro assays | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions daily. It is not recommended to store aqueous solutions for more than 24 hours. |
| Improper storage of stock solution. | Ensure organic stock solutions are stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. | |
| Exposure to light. | Protect this compound solutions from light at all stages of preparation and storage. | |
| Precipitation observed in solution | Incompatibility with other compounds. | This compound is incompatible with diazepam. Avoid mixing these two substances. |
| Low solubility in aqueous buffers. | When preparing aqueous solutions, first dissolve this compound in an organic solvent like ethanol before diluting with the aqueous buffer. | |
| Inconsistent experimental results | Degradation due to acidic pH. | Ensure the pH of your buffer system is not strongly acidic, as this compound degrades under acid hydrolysis. |
| Photodegradation. | Minimize exposure of this compound, both in solid form and in solution, to UVA and ambient light. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various stress conditions based on forced degradation studies.
| Condition | Duration | Observation | Reference |
| Acid Hydrolysis (1 M HCl) | 2 hours | Degradation observed. | |
| Basic Hydrolysis (1 M NaOH) | 8 hours | 14.39% degradation. | |
| Oxidative Stress (30% H₂O₂) | 24 hours | Practically stable. | |
| Thermal Stress (75°C) | 24 hours | Practically stable. | |
| UVA Light Exposure | - | Degradation observed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for laboratory use.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound hydrochloride container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile, amber microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 30 mg/mL).
-
Cap the tube/vial tightly and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To determine the stability of a this compound solution under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components:
-
Buffer: 1-octane sulfonic acid buffer (pH 3.0) or 0.1% triethylamine (pH 5.5 with phosphoric acid)
-
Organic solvent: Acetonitrile
-
-
Filtration apparatus (0.45 µm membrane filter)
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare the chosen buffer solution.
-
Mix the buffer and acetonitrile in the desired ratio (e.g., 55:45 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase by sonication for approximately 15-20 minutes.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., ambient or 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) for at least 30 minutes.
-
Set the UV detector to the appropriate wavelength (e.g., 227 nm or 277 nm).
-
-
Sample Analysis:
-
Prepare a control sample of freshly dissolved this compound at a known concentration.
-
Subject the test this compound solution to the desired stress condition (e.g., heat, light, pH).
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Inject a fixed volume (e.g., 20 µL) of the control and stressed samples into the HPLC system.
-
-
Data Analysis:
-
Record the chromatograms for each sample.
-
Compare the peak area of the this compound peak in the stressed samples to that of the control sample to quantify degradation.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: this compound blocks the GPIIb/IIIa receptor, preventing platelet aggregation.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Overcoming Tirofiban Resistance in In Vitro Platelet Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Tirofiban in in vitro platelet assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is a non-peptide, reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor.[1][2][3][4] The GPIIb/IIIa receptor is the major surface receptor on platelets involved in platelet aggregation.[2] By binding to this receptor, this compound blocks the binding of fibrinogen, which is essential for forming bridges between platelets and subsequent aggregation. This action prevents the final common pathway of platelet aggregation.
Q2: What is meant by "this compound resistance" in an in vitro setting?
In the context of in vitro platelet assays, this compound resistance refers to the observation of a reduced or absent inhibitory effect of this compound on platelet aggregation, despite using appropriate concentrations. This can manifest as a higher IC50 value (the concentration required to inhibit 50% of platelet aggregation) or a lower than expected maximal inhibition of platelet aggregation in response to various agonists.
Q3: What are the potential causes of apparent this compound resistance in in vitro assays?
Apparent this compound resistance in a laboratory setting can be multifactorial and may not always reflect a true pharmacological resistance. Potential causes can be broadly categorized as:
-
Experimental Procedure-Related:
-
Improper preparation of platelet-rich plasma (PRP) or washed platelets.
-
Incorrect this compound concentration or degradation of the compound.
-
Issues with the platelet agonist (e.g., incorrect concentration, degradation).
-
Suboptimal assay conditions (e.g., temperature, incubation time).
-
-
Platelet-Specific Factors:
-
High platelet reactivity or "hyper-reactivity" of the donor platelets.
-
Genetic variations in the GPIIb/IIIa receptor, although studies have shown that common mutations may not significantly influence this compound's inhibitory effect.
-
-
Assay-Dependent Factors:
-
The choice of platelet agonist can significantly impact the apparent efficacy of this compound. For instance, strong agonists like thrombin may overcome this compound's inhibitory effect at concentrations that are effective against weaker agonists like ADP.
-
The presence of other substances in the blood sample, such as heparin, can interact with this compound and affect clotting-based assays.
-
Q4: Can the choice of agonist affect this compound's performance in my assay?
Yes, the choice and concentration of the platelet agonist are critical. This compound is more effective at inhibiting platelet aggregation induced by weaker agonists like ADP compared to stronger agonists like collagen or thrombin. This is because strong agonists can induce dense granule and lysosome secretion, which can partially overcome the GPIIb/IIIa blockade. Therefore, when setting up an experiment, it is crucial to titrate the agonist concentration to achieve a sub-maximal aggregation response to sensitively measure the inhibitory effect of this compound.
Q5: Are there any known genetic factors that contribute to this compound resistance?
While there has been research into the role of genetic polymorphisms of platelet glycoproteins (Ia, Ib, IIb, IIIa) and the response to this compound, studies have not consistently shown a significant influence of these mutations on the degree of platelet inhibition by this compound. For example, one study found that while mutant glycoprotein IIIa genotypes were associated with lower baseline platelet aggregation, they did not influence the degree of inhibition after this compound administration.
Troubleshooting Guide
Problem: Unexpectedly low or no inhibition of platelet aggregation with this compound.
This is the most common issue encountered. Follow these steps to diagnose and resolve the problem:
| Potential Cause | Recommended Action |
| 1. Reagent Quality and Concentration | Verify this compound Concentration: Prepare fresh dilutions of this compound from a trusted stock solution. Verify the final concentration in your assay. Check Agonist Activity: Ensure your platelet agonist (e.g., ADP, collagen) is active and used at the correct concentration. Prepare fresh agonist solutions if necessary. |
| 2. Platelet Preparation and Handling | Platelet Viability: Ensure that the platelet preparation (PRP or washed platelets) is performed correctly to maintain platelet viability and function. Avoid excessive centrifugation or agitation. Platelet Count: Standardize the platelet count in your assays, as variations can affect the aggregation response. |
| 3. Assay Conditions | Incubation Time: Ensure adequate pre-incubation of platelets with this compound before adding the agonist to allow for receptor binding. Temperature: Maintain the assay temperature at 37°C, as platelet function is temperature-sensitive. pH and Calcium Levels: Check that the buffer conditions (pH and calcium concentration) are optimal for platelet aggregation. |
| 4. High Platelet Reactivity | Agonist Titration: The donor platelets may be hyper-reactive. Titrate the agonist to a lower concentration that produces a sub-maximal aggregation response. This will make the assay more sensitive to inhibition by this compound. |
| 5. Instrument and Measurement Issues | Instrument Calibration: Ensure your platelet aggregometer or other measurement device is properly calibrated. Baseline Measurement: A stable baseline reading is crucial before adding the agonist. |
Quantitative Data Summary
The inhibitory effect of this compound is dependent on the agonist used to induce platelet aggregation. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against different agonists in porcine platelets.
| Agonist | IC50 of this compound (ng/mL) | Reference |
| ADP | ~70 | |
| Collagen | ~200 | |
| Thrombin | ~5,000 |
Note: These values are from a study on porcine platelets and may differ in human platelets. However, the trend of lower IC50 for weaker agonists holds true.
In a study with diabetic patients, a significant decrease in ADP-induced platelet aggregation was observed starting at a low this compound concentration of 12.5 ng/mL, with total inhibition at 50 ng/mL. For collagen-induced aggregation, inhibition required 25 ng/mL of this compound and was complete at 100 ng/mL.
Detailed Experimental Protocols
Light Transmission Aggregometry (LTA) to Assess this compound Efficacy
LTA is a widely used method to measure platelet aggregation.
1. Materials:
-
This compound stock solution and dilutions.
-
Platelet agonists (e.g., ADP, collagen).
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-poor plasma (PPP) for blanking.
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
2. Platelet Preparation (PRP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.
3. Assay Procedure:
-
Adjust the platelet count in the PRP to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes with a stir bar.
-
Blank the aggregometer with a cuvette containing PPP (representing 100% aggregation).
-
Add a small volume of saline or buffer to a control cuvette and the desired concentration of this compound to the test cuvettes.
-
Incubate the cuvettes for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the platelet agonist to the cuvettes to induce aggregation.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
4. Data Analysis:
-
The maximum aggregation percentage is calculated relative to the PPP baseline.
-
Inhibition of aggregation by this compound is calculated as: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation of Control)] * 100
-
Plot the % inhibition against different this compound concentrations to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound blocks the active GPIIb/IIIa receptor, preventing fibrinogen binding and platelet aggregation.
Caption: A stepwise workflow for troubleshooting unexpected this compound resistance in in vitro platelet assays.
References
Methods to prevent Tirofiban degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tirofiban in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability in solution?
A1: The optimal pH for this compound solutions is between 5.5 and 6.5.[1][2][3] The commercial formulation of this compound is buffered with sodium citrate and citric acid to maintain this pH range.[1][2] Deviation from this pH can lead to degradation, particularly through acid hydrolysis.
Q2: What are the recommended diluents and storage containers for this compound solutions?
A2: this compound is stable in both 0.9% sodium chloride and 5% dextrose injection solutions. For storage, both glass and polyethylene containers have been shown to be suitable for at least 30 days without significant degradation of this compound.
Q3: How should I store my experimental this compound solutions?
A3: this compound solutions should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15-30°C (59-86°F). It is critical to protect the solutions from light to prevent photodegradation. Do not freeze this compound solutions.
Q4: Is this compound susceptible to degradation from light exposure?
A4: Yes, this compound is susceptible to degradation when exposed to UVA light. Therefore, it is essential to protect this compound solutions from light during storage and handling by using amber vials or by wrapping containers in foil.
Q5: What are the known degradation pathways for this compound?
A5: The primary known degradation pathways for this compound are photodegradation under UVA light and acid hydrolysis. While generally stable against thermal and oxidative stress, an N-oxide derivative has been identified as a potential oxidative degradation impurity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the solution | Incompatibility with other compounds. | This compound is known to be incompatible with diazepam, which results in immediate precipitation. Avoid mixing this compound with diazepam in the same solution. A comprehensive list of compatible drugs is available in the literature. |
| pH of the solution is outside the optimal range. | Ensure the pH of your experimental solution is maintained between 5.5 and 6.5. Use a citrate buffer system similar to the commercial formulation if preparing custom solutions. | |
| Discoloration of the solution | Degradation of this compound. | Visually inspect all parenteral drug products for particulate matter and discoloration prior to administration. If discoloration is observed, do not use the solution. This could be a sign of degradation, potentially due to light exposure or improper pH. |
| Loss of potency or inconsistent experimental results | Chemical degradation of this compound. | Review your storage and handling procedures. Ensure solutions are protected from light and stored at the correct temperature. Prepare fresh solutions for critical experiments. Consider analyzing the purity of your this compound stock solution using a stability-indicating method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Experimental Solution
-
Materials:
-
This compound hydrochloride
-
0.9% Sodium Chloride Injection or 5% Dextrose Injection
-
Sterile glass or polyethylene containers
-
pH meter
-
Hydrochloric acid and/or sodium hydroxide for pH adjustment (if necessary)
-
-
Procedure:
-
Bring all components to room temperature.
-
Aseptically dilute the this compound hydrochloride concentrate to the desired final concentration (e.g., 0.05 mg/mL) using either 0.9% sodium chloride injection or 5% dextrose injection.
-
Gently mix the solution until the this compound is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust the pH to be within the 5.5 to 6.5 range using small amounts of hydrochloric acid or sodium hydroxide.
-
Store the final solution in a sterile glass or polyethylene container, protected from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general approach. The specific parameters should be optimized for your equipment and experimental needs.
-
HPLC System:
-
A validated high-performance liquid chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A suitable gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot of your experimental this compound solution.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound and any potential degradation products.
-
Calculate the concentration of this compound remaining in the solution by comparing its peak area to the standard curve. This compound is considered stable if at least 90% of the initial concentration is retained.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
Addressing variability in platelet response to Tirofiban in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro effects of Tirofiban on platelet function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antiplatelet effect in vitro?
A1: this compound is a non-peptide, reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets.[1][2][3] By binding to this receptor, this compound blocks the final common pathway of platelet aggregation, preventing fibrinogen from cross-linking adjacent platelets, regardless of the initial activating stimulus.[4][5]
Q2: I am observing significant variability in platelet inhibition with this compound between different donor samples. What are the potential causes?
A2: Interindividual variability in platelet response to this compound is a known phenomenon. Several factors can contribute to this:
-
Genetic Polymorphisms: Variations in the genes encoding for platelet glycoproteins, such as GP IIIa, may influence baseline platelet aggregation, although their impact on the degree of inhibition by this compound after administration is not consistently demonstrated.
-
Platelet Receptor Density: The number of GP IIb/IIIa receptors on the platelet surface can vary among individuals, potentially affecting the level of inhibition achieved at a given this compound concentration.
-
Underlying Donor Health: Platelets from donors with conditions like diabetes or acute coronary syndromes may exhibit different reactivity.
-
Concomitant Medications: The presence of other antiplatelet agents (e.g., aspirin, clopidogrel) or anticoagulants (e.g., heparin) in the donor's system can influence the observed platelet response.
Q3: Why is the inhibitory effect of this compound different when I use different platelet agonists (e.g., ADP vs. Thrombin)?
A3: The efficacy of this compound is dependent on the agonist used to induce platelet aggregation. Strong agonists like thrombin can induce robust platelet activation and granule secretion that may be more difficult to inhibit completely with this compound compared to weaker agonists like ADP. The concentration of the agonist also plays a crucial role; higher agonist concentrations generally require higher concentrations of this compound to achieve the same level of inhibition.
Q4: Can this compound cause a decrease in platelet count in my in vitro experiments?
A4: While primarily an inhibitor of platelet function, this compound can, in rare instances, induce drug-induced thrombocytopenia (DIT). This is thought to be an immune-mediated process involving drug-dependent antibodies that bind to platelets, leading to their clearance. If you observe a significant drop in platelet count after incubation with this compound, consider this possibility. It is crucial to differentiate this from pseudothrombocytopenia (platelet clumping), which can be checked by a peripheral blood smear.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected platelet inhibition | 1. Inadequate this compound Concentration: The concentration of this compound may be too low for the specific agonist and its concentration being used. 2. High Platelet Reactivity: Platelets from the donor may be hyper-reactive. 3. Agonist Potency: Using a very strong agonist (e.g., high concentration of thrombin) can overcome the inhibitory effect of lower this compound doses. 4. Experimental Error: Incorrect dilution of this compound or agonist, or issues with the aggregometer. | 1. Perform a dose-response curve to determine the optimal this compound concentration for your experimental conditions. 2. Ensure accurate pipetting and reagent preparation. 3. Calibrate and maintain your aggregometer according to the manufacturer's instructions. 4. Consider using a lower concentration of the agonist. |
| Inconsistent results between experimental repeats | 1. Variability in Blood Sample Handling: Time from blood draw to experiment, storage temperature, and centrifugation force can all affect platelet function. 2. Reagent Instability: Improper storage of this compound, agonists, or other reagents. 3. Inter-donor Variability: If using different donors for each repeat, this is an expected variable. | 1. Standardize your pre-analytical procedures, including blood collection, sample processing time, and temperature. 2. Prepare fresh dilutions of reagents for each experiment. 3. If possible, use pooled platelet-rich plasma (PRP) from multiple donors to average out individual differences for assay validation. |
| No platelet aggregation observed even in control samples (without this compound) | 1. Poor Platelet Quality: Platelets may have been activated or damaged during collection or processing. 2. Inactive Agonist: The platelet agonist may have lost its potency. 3. Instrument Malfunction: The light source or detector of the aggregometer may be failing. | 1. Review your blood collection and PRP preparation technique to minimize platelet activation. 2. Test a new batch of agonist or a different agonist to confirm its activity. 3. Run instrument calibration and quality control checks. |
| Spontaneous platelet aggregation observed in the absence of an agonist | 1. Pre-activated Platelets: The blood sample may have been difficult to draw, leading to platelet activation. 2. Contamination: Contamination of reagents or disposables with platelet agonists. | 1. Ensure a clean venipuncture to minimize platelet activation during blood collection. 2. Use fresh, clean disposables for each experiment. 3. Perform a check for spontaneous platelet aggregation before adding the agonist. |
Data Presentation
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against Various Platelet Agonists in Porcine Platelets
| Agonist | IC50 (ng/mL) |
| ADP | ~70 |
| Collagen | ~200 |
| Thrombin | ~5000 |
Data extracted from a study on porcine platelets, which may differ from human platelets but illustrates the agonist-dependent inhibitory effect of this compound.
Table 2: Effect of Increasing this compound Concentration on ADP-Induced Platelet Aggregation in Patients with Renal Insufficiency
| Creatinine Clearance | This compound Concentration (ng/mL) | Mean Platelet Aggregation (%) |
| <46 mL/min | 0 (Baseline) | 45 |
| 25.0 | 10 | |
| 37.5 | <5 | |
| 50.0 | <5 | |
| ≥46 mL/min | 50.0 | 12 |
This table demonstrates the dose-dependent effect of this compound and the influence of renal function on platelet inhibition.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for assessing this compound's effect on platelet aggregation using LTA.
1. Reagents and Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
This compound stock solution and working dilutions.
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP).
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and sterile consumables.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
Transfer the supernatant (PPP) to a new tube.
3. Assay Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (or 100% light transmission) and PRP for 0% aggregation (or baseline light transmission).
-
Pipette PRP into the aggregometer cuvettes.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add the platelet agonist to initiate aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of platelet inhibition can be calculated relative to the control aggregation.
Protocol 2: Flow Cytometry for Fibrinogen Binding
This protocol provides a framework for assessing this compound's ability to block fibrinogen binding to activated platelets.
1. Reagents and Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate or other suitable anticoagulant.
-
This compound stock solution and working dilutions.
-
Platelet agonist (e.g., ADP, TRAP).
-
Fluorescently labeled fibrinogen (e.g., FITC-fibrinogen).
-
Fluorescently labeled platelet-specific antibody (e.g., CD41-PE).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
2. Assay Procedure:
-
Dilute whole blood with a suitable buffer.
-
Add this compound or vehicle control and incubate.
-
Add the fluorescently labeled fibrinogen and the platelet-specific antibody.
-
Add the platelet agonist to activate the platelets.
-
Incubate in the dark at room temperature.
-
Stop the reaction by adding a fixative solution.
-
Analyze the samples on a flow cytometer, gating on the platelet population (CD41-positive events).
-
Quantify the mean fluorescence intensity (MFI) of the labeled fibrinogen to determine the extent of binding.
Visualizations
Caption: this compound's mechanism of action on the GP IIb/IIIa receptor.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
References
- 1. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. aggrastathdb.com [aggrastathdb.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
Tirofiban Interference with Laboratory Diagnostic Assays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of Tirofiban with various laboratory diagnostic assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
I. Platelet Function Assays
This compound is a potent antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key component in the final common pathway of platelet aggregation.[1] Consequently, its primary and most significant interference is observed in assays designed to measure platelet function.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect Light Transmission Aggregometry (LTA) results?
A1: this compound directly and potently inhibits platelet aggregation as measured by LTA in a dose-dependent manner.[2] This inhibition is observed with various agonists, including adenosine diphosphate (ADP) and collagen.[3] Even at low concentrations, this compound can cause a significant reduction in platelet aggregation, with complete inhibition achievable at higher doses.[3]
Q2: What is the expected impact of this compound on the Multiplate® Analyzer?
A2: this compound significantly reduces platelet aggregation measured by the Multiplate® analyzer.[4] This effect is seen in response to agonists like ADP and thrombin receptor-activating peptide (TRAP). The presence of this compound can mask the effects of other antiplatelet agents, such as clopidogrel, leading to spuriously low aggregation values. Therefore, assessing ADP receptor-specific blockade in patients on this compound is not reliable until the drug has been eliminated.
Q3: Does this compound interfere with the VerifyNow® Assay?
A3: Yes, this compound interferes with the VerifyNow® Aspirin and P2Y12 assays. The presence of this compound can lead to results indicating a falsely high level of platelet inhibition. It is recommended not to test patients with the VerifyNow® assay until platelet function has recovered, which is approximately 48 hours after discontinuing this compound.
Troubleshooting Guide: Platelet Function Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low or absent platelet aggregation in a patient sample. | Presence of this compound in the sample. | 1. Review the patient's medication record to confirm this compound administration. 2. If possible, repeat the assay after a washout period (approximately 4-8 hours for platelet function to return to near baseline). 3. Consider using an alternative assay that is less affected by GPIIb/IIIa inhibitors if the primary goal is to assess other pathways of platelet activation. |
| Inconsistent results between different platelet function assays. | Varying sensitivity of assays to GPIIb/IIIa inhibition. | 1. Understand the mechanism of each assay. Assays that rely on the final step of platelet aggregation will be most affected. 2. Document the specific assay and agonist used when reporting results. 3. If feasible, use a panel of assays to get a more comprehensive picture of platelet function. |
| VerifyNow® assay shows "Error/Attention" code or markedly shortened results. | High concentration of this compound in the sample. | 1. Confirm the timing of the last this compound dose. 2. Adhere to the manufacturer's recommended washout period before re-testing (up to 48 hours). |
Quantitative Data Summary
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation (Light Transmission Aggregometry)
| This compound Concentration (ng/mL) | Mean Platelet Aggregation (%) in Patients with Creatinine Clearance <46ml/min |
| 0 (Baseline) | 45% |
| 25 | 10% |
| 37.5 | <5% |
| 50 | <5% |
Data adapted from a study on patients with significant renal insufficiency.
Table 2: Effect of this compound on Platelet Aggregation using Multiplate® Analyzer
| Time of Measurement | TRAP-induced Aggregation (U) | ADP-induced Aggregation (U) |
| Immediately after this compound termination | 26.41 ± 25.00 | 17.43 ± 10.10 |
| 24 hours after this compound cessation | 109.86 ± 23.69 | 43.92 ± 23.35 |
Data represents mean ± standard deviation.
Experimental Protocols
Methodology for Light Transmission Aggregometry (LTA) with this compound
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference for 100% light transmission.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Incubation with this compound: Add known concentrations of this compound or a vehicle control to the PRP samples and incubate at 37°C for a specified time.
-
Aggregation Measurement:
-
Place the PRP cuvette in the aggregometer and establish a baseline (0% aggregation).
-
Replace with a PPP cuvette to set the 100% aggregation baseline.
-
Re-insert the PRP cuvette and add a platelet agonist (e.g., ADP, collagen).
-
Record the change in light transmission over time as platelets aggregate.
-
Methodology for Multiplate® Analyzer with this compound
-
Blood Collection: Collect whole blood in hirudin-coated vacuum tubes.
-
Sample Preparation: No centrifugation is required. The assay uses whole blood.
-
Assay Procedure:
-
Pipette 300 µL of saline into the test cuvette.
-
Add 300 µL of the hirudinized whole blood sample.
-
Add the chosen agonist (e.g., ADP, TRAP).
-
The instrument automatically measures the change in impedance as platelets aggregate on the electrodes, calculating the area under the curve (AUC), which is reported in units (U).
-
Diagrams
References
Technical Support Center: Optimizing Tirofiban Infusion Protocols for Sustained Platelet Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing infusion protocols for sustained platelet inhibition with Tirofiban. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during in-vitro and in-vivo studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving this compound infusion for platelet inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the standard this compound infusion protocol for achieving sustained platelet inhibition?
A1: A common high-dose bolus regimen consists of an initial intravenous (IV) bolus of 25 mcg/kg administered over 3 to 5 minutes, followed by a continuous maintenance infusion of 0.15 mcg/kg/min.[1] This protocol is designed to achieve rapid and potent inhibition of platelet aggregation.
Q2: How should the this compound dose be adjusted for subjects with renal impairment?
A2: For subjects with a creatinine clearance (CrCl) of 60 mL/min or less, the maintenance infusion rate should be reduced by 50% to 0.075 mcg/kg/min, following the standard 25 mcg/kg bolus.[2][3] This adjustment is crucial as this compound is primarily cleared by the kidneys, and reduced renal function can lead to drug accumulation and an increased risk of bleeding.[2][3]
Q3: What are the common causes of suboptimal platelet inhibition despite this compound administration?
A3: Suboptimal platelet inhibition can result from several factors:
-
Inadequate Dosing: The initial bolus or maintenance infusion may be too low for the specific subject or experimental conditions. Studies have shown that higher doses of this compound lead to enhanced platelet inhibition.
-
High Platelet Reactivity: Some individuals exhibit high on-treatment platelet reactivity (HPR), meaning their platelets are not sufficiently inhibited by standard antiplatelet therapy.
-
Assay Variability: The method used to assess platelet function can influence the results. It is essential to use a validated and standardized protocol.
Q4: How can I monitor the effectiveness of this compound in my experiments?
A4: Platelet function can be assessed using several methods, including:
-
Light Transmission Aggregometry (LTA): Considered the gold standard for in-vitro platelet aggregation studies.
-
Flow Cytometry: Allows for the analysis of specific platelet activation markers, such as P-selectin expression and the activation state of the GP IIb/IIIa receptor.
-
Thromboelastography (TEG): Provides a global assessment of hemostasis and can indicate the effect of antiplatelet agents on clot strength.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in platelet aggregation results between samples. | 1. Pre-analytical variables (e.g., blood collection technique, anticoagulant used, sample storage time and temperature).2. Inconsistent platelet count in platelet-rich plasma (PRP).3. Pipetting errors during reagent addition. | 1. Standardize blood collection and processing protocols. Use consistent anticoagulants (e.g., 3.2% sodium citrate). Process samples promptly at room temperature.2. Normalize platelet counts in PRP before performing aggregation assays.3. Use calibrated pipettes and ensure proper mixing of reagents. |
| Unexpectedly low platelet inhibition observed with this compound. | 1. Incorrect this compound concentration.2. Suboptimal agonist concentration used in the assay.3. Presence of interfering substances in the sample. | 1. Verify the concentration of the this compound stock solution and ensure accurate dilution.2. Titrate the agonist (e.g., ADP, collagen) to determine the optimal concentration for inducing platelet aggregation in your experimental system.3. Ensure samples are free from hemolysis and other potential interfering factors. |
| Thrombocytopenia (low platelet count) observed during in-vivo studies. | 1. This compound-induced thrombocytopenia (a rare but recognized adverse effect).2. Concomitant administration of other agents that can cause thrombocytopenia (e.g., heparin). | 1. Monitor platelet counts regularly during the infusion period. If a significant drop is observed, consider discontinuing this compound.2. If heparin is used concurrently, investigate the possibility of heparin-induced thrombocytopenia (HIT). |
| Evidence of bleeding in in-vivo models. | 1. Excessive this compound dose, especially in subjects with renal impairment.2. Concomitant use of other antiplatelet or anticoagulant medications. | 1. Re-evaluate the dosing regimen, particularly the maintenance infusion rate, based on the subject's renal function.2. Carefully consider the combined effects of all antithrombotic agents being administered. |
Quantitative Data on this compound Dosing and Platelet Inhibition
The following tables summarize quantitative data from studies evaluating different this compound infusion protocols and their impact on platelet inhibition.
Table 1: Comparison of this compound Dosing Regimens and Resulting Platelet Inhibition
| This compound Dosing Regimen | Study Population/Model | Assay Method | Mean Platelet Inhibition (%) | Time Point of Measurement | Reference |
| High-Dose Bolus: 25 mcg/kg bolus + 0.15 mcg/kg/min infusion | Patients with STEMI undergoing PCI | Plateletworks | >80% | At all time points post-PCI | |
| Standard Dose: 10 mcg/kg bolus + 0.4 mcg/kg/min for 30 min, then 0.1 mcg/kg/min | Patients with STEMI undergoing primary PCI | Ultegra Rapid Platelet Function Assay (RFPA) | 95% | 10 minutes post-infusion | |
| Standard Dose: 10 mcg/kg bolus + 0.4 mcg/kg/min for 30 min, then 0.1 mcg/kg/min | Patients with STEMI undergoing primary PCI | Ultegra Rapid Platelet Function Assay (RFPA) | 87% | 8 hours post-infusion | |
| In-vitro Incubation: 25 ng/mL this compound | Patients with moderate to severe renal insufficiency | Light Transmission Aggregometry (LTA) | ~90% | N/A | |
| In-vitro Incubation: 50 ng/mL this compound | Patients with normal renal function | Light Transmission Aggregometry (LTA) | ~88% | N/A |
Table 2: Dose Adjustments for Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Bolus Dose | Recommended Maintenance Infusion | Reference |
| > 60 mL/min | 25 mcg/kg | 0.15 mcg/kg/min | |
| ≤ 60 mL/min | 25 mcg/kg | 0.075 mcg/kg/min |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy of this compound.
1. Light Transmission Aggregometry (LTA)
This protocol outlines the steps for measuring platelet aggregation in response to an agonist in the presence of this compound.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound solution of known concentration.
-
Platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP).
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
-
Calibrated pipettes.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Sample Preparation:
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-incubate the PRP samples with either this compound (at the desired final concentration) or a vehicle control for a specified period (e.g., 10-15 minutes) at 37°C.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Aggregation Measurement:
-
Place a cuvette containing the pre-incubated PRP sample into the aggregometer.
-
Add the platelet agonist to the cuvette and start recording the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum platelet aggregation (%) for each sample.
-
Calculate the percentage of inhibition of platelet aggregation for the this compound-treated samples relative to the vehicle control.
-
2. Flow Cytometry for Platelet Activation Markers
This protocol describes the use of flow cytometry to assess the effect of this compound on platelet activation by measuring the expression of surface markers like P-selectin (CD62P) and activated GP IIb/IIIa.
Materials:
-
Whole blood collected in 3.2% sodium citrate or other suitable anticoagulant.
-
This compound solution of known concentration.
-
Platelet agonist (e.g., ADP, TRAP).
-
Fluorochrome-conjugated antibodies against platelet markers (e.g., CD41/CD61 for platelet identification, CD62P for P-selectin, and a PAC-1 antibody that specifically binds to the activated conformation of GP IIb/IIIa).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Sheath fluid for the flow cytometer.
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
In a microtiter plate or flow cytometry tubes, add a small volume of whole blood.
-
Add this compound or vehicle control and incubate for the desired time at room temperature.
-
Add the platelet agonist and incubate for a specified period (e.g., 5-10 minutes) to induce platelet activation.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies to the samples and incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation:
-
Add a fixative solution to stop the reaction and preserve the cells.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and/or a platelet-specific marker like CD41/CD61.
-
Analyze the expression of the activation markers (CD62P and PAC-1) on the gated platelet population.
-
-
Data Analysis:
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
-
Compare the results from this compound-treated samples to the vehicle control to determine the extent of inhibition of platelet activation.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks the final common pathway of platelet aggregation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in-vitro evaluation of this compound's antiplatelet effect.
Troubleshooting Logic for Suboptimal Platelet Inhibition
Caption: A logical approach to troubleshooting inadequate platelet inhibition.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 3. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of this compound in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
Technical Support Center: Reversal of Tirofiban's Antiplatelet Effect in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tirofiban. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and ex vivo experiments focused on the reversal of this compound's antiplatelet effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect platelets?
A1: this compound is a non-peptide, reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets. The GP IIb/IIIa receptor is crucial for platelet aggregation as it binds to fibrinogen, which then cross-links adjacent platelets. By blocking this receptor, this compound prevents fibrinogen binding and thus inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus (e.g., ADP, collagen, thrombin).[1]
Q2: How quickly does the antiplatelet effect of this compound reverse on its own?
A2: this compound has a relatively short half-life of approximately 2 hours.[2] Following the cessation of a this compound infusion, platelet aggregation function begins to recover. In most patients with coronary artery disease, ex vivo platelet aggregation returns to near baseline levels within 4 to 8 hours.[2]
Q3: What are the primary methods to assess the antiplatelet effect of this compound and its reversal in a laboratory setting?
A3: The gold standard for assessing platelet function is Light Transmission Aggregometry (LTA) .[3][4] This technique measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. Other methods include multiple electrode aggregometry and flow cytometry to measure platelet activation markers.
Q4: What are the potential agents that can be used to reverse the antiplatelet effect of this compound in an experimental setting?
A4: While this compound's effect is reversible upon discontinuation, in situations requiring more rapid reversal, the following have been considered, primarily in clinical contexts, and can be investigated in experimental models:
-
Platelet Transfusion: Supplementing with functional platelets can help restore aggregation.
-
Recombinant Factor VIIa (rFVIIa): While not a direct antidote, rFVIIa may promote hemostasis.
-
Prothrombin Complex Concentrates (PCCs): These concentrates contain various clotting factors and may aid in hemostasis.
Troubleshooting Guides
Light Transmission Aggregometry (LTA) for this compound Reversal Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or poor platelet aggregation in control samples (without this compound). | 1. Improper sample collection or handling (e.g., inadequate mixing with anticoagulant, incorrect temperature).2. Low platelet count in the prepared platelet-rich plasma (PRP).3. Inactive agonist.4. Instrument malfunction (e.g., incorrect temperature, stirring speed). | 1. Ensure proper venipuncture technique and immediate, gentle mixing with anticoagulant (e.g., 3.2% sodium citrate). Maintain samples at room temperature.2. Check the platelet count of the PRP and adjust if necessary. The typical range is 200-300 x 10⁹/L.3. Prepare fresh agonist solutions according to the manufacturer's instructions.4. Verify the instrument's temperature is at 37°C and the stir bar is rotating at the correct speed (typically 900-1200 rpm). |
| High variability between replicate measurements. | 1. Inconsistent pipetting of reagents (PRP, agonist, this compound, reversal agent).2. Platelet activation during sample preparation.3. Presence of chylomicrons in plasma from a non-fasting donor. | 1. Use calibrated pipettes and ensure consistent technique.2. Handle blood samples gently to minimize mechanical activation of platelets.3. Use blood from fasting donors to avoid lipemic plasma. |
| Unexpectedly low inhibition of platelet aggregation by this compound. | 1. Incorrect concentration of this compound solution.2. Insufficient incubation time with this compound.3. Use of a very strong agonist concentration that overcomes the inhibition. | 1. Prepare fresh this compound solutions and verify calculations.2. Ensure adequate pre-incubation of PRP with this compound before adding the agonist (e.g., 1-5 minutes).3. Titrate the agonist concentration to achieve a submaximal response in control samples, allowing for a clear window to observe inhibition. |
| Apparent lack of reversal with the addition of a reversal agent. | 1. Insufficient concentration of the reversal agent (e.g., platelet concentrate, rFVIIa, PCC).2. The reversal agent is not effective against the high concentration of this compound used.3. The experimental conditions do not favor the action of the reversal agent. | 1. Perform dose-response experiments to determine the optimal concentration of the reversal agent.2. Consider that the reversal agent may not completely overcome the inhibitory effect of this compound, especially at high concentrations.3. Review the literature for optimal conditions (e.g., co-factors, incubation times) for the specific reversal agent being tested. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effect on platelet aggregation from various studies.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| This compound Concentration (ng/mL) | Platelet Aggregation Inhibition (%) | Agonist | Reference |
| 12.5 | Significant decrease | ADP | |
| 25 | ~78% (in patients with normal renal function) | ADP | |
| 25 | ~90% (in patients with renal insufficiency) | ADP | |
| 35 | Platelet inhibition observed | ADP | |
| 50 | Total inhibition | ADP | |
| 100 | Complete inhibition | Collagen |
Table 2: Recovery of Platelet Aggregation After this compound Cessation (Clinical Data)
| Time After this compound Cessation | TRAP-induced Aggregation (U) | ADP-induced Aggregation (U) | Reference |
| Immediately After | 26.41 ± 25.00 | 17.43 ± 10.10 | |
| 24 hours After | 109.86 ± 23.69 | 43.92 ± 23.35 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Antiplatelet Effect using Light Transmission Aggregometry (LTA)
Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation in vitro.
Materials:
-
Freshly drawn human whole blood from healthy, fasting donors who have not taken antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate anticoagulant.
-
This compound stock solution.
-
Platelet agonist (e.g., ADP, Collagen, TRAP).
-
Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP).
-
Light Transmission Aggregometer.
Methodology:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
-
Sample Preparation:
-
Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10⁹/L) using PPP if necessary.
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
-
LTA Measurement:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add a stir bar to a cuvette containing a known volume of pre-warmed PRP.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for 1-5 minutes at 37°C with stirring.
-
Add the platelet agonist to initiate aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum platelet aggregation (%) for each condition.
-
Calculate the percentage of inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
-
Protocol 2: Experimental Reversal of this compound's Effect with Platelet Concentrate (Conceptual Workflow)
Objective: To assess the ability of platelet concentrate to reverse this compound-induced platelet inhibition in vitro.
Materials:
-
PRP pre-incubated with an inhibitory concentration of this compound (as prepared in Protocol 1).
-
Platelet concentrate from a healthy donor.
-
Platelet agonist.
-
Light Transmission Aggregometer.
Methodology:
-
Induce Inhibition: Prepare PRP samples with a concentration of this compound that achieves >90% inhibition of platelet aggregation.
-
Reversal Attempt:
-
To the this compound-inhibited PRP, add a specific volume or concentration of platelet concentrate. This may require a titration experiment to determine the optimal amount.
-
Incubate the mixture for a short period (e.g., 1-2 minutes) at 37°C with stirring.
-
-
Assess Reversal:
-
Add the platelet agonist and measure platelet aggregation using LTA.
-
-
Controls:
-
Positive Control: PRP with vehicle + agonist.
-
Negative Control: PRP with this compound + agonist (no platelet concentrate).
-
Platelet Concentrate Control: PRP with vehicle + platelet concentrate + agonist (to assess the baseline aggregability of the mixture).
-
-
Data Analysis:
-
Compare the platelet aggregation in the reversal group to the positive and negative control groups to determine the extent of reversal.
-
Visualizations
Caption: this compound's mechanism of action on the platelet GP IIb/IIIa receptor.
Caption: Experimental workflow for assessing this compound reversal in vitro.
References
- 1. A New Protocol for Anticoagulation With this compound During Flow Diversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of platelet function in patients receiving this compound early after primary coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Tirofiban preclinical data to clinical efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating preclinical data of the antiplatelet agent Tirofiban to clinical efficacy.
Frequently Asked Questions (FAQs)
Q1: Why do the effective doses of this compound in preclinical animal models often differ from those used in human clinical trials?
A1: The discrepancy in effective doses between preclinical and clinical studies is a significant challenge. Several factors contribute to this:
-
Species-Specific Differences in Glycoprotein IIb/IIIa (GP IIb/IIIa) Receptors: The primary target of this compound, the GP IIb/IIIa receptor on platelets, can have structural variations across species. These differences can alter the binding affinity and inhibitory potency of this compound.
-
Variations in Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between animal models and humans. For instance, metabolism in male rat liver microsomes has been observed, while it is negligible in human liver microsomes[1]. The plasma half-life is approximately 2 hours in humans but can differ in animal models like rats and dogs[1][2][3][4].
-
Differences in Platelet Physiology: The overall process of platelet aggregation and response to agonists can differ between species, impacting the in vivo efficacy of this compound.
-
Allometric Scaling Limitations: While allometric scaling is used to estimate human doses from animal data, it doesn't always accurately predict the complex PK/PD relationships for all drugs, including this compound.
Q2: We are observing lower than expected platelet inhibition in our in vitro assays with animal platelets compared to what is reported for human platelets. What could be the cause?
A2: This is a common issue. The most likely reasons are:
-
Differential Receptor Affinity: As mentioned, the GP IIb/IIIa receptor structure can vary. This may lead to a lower binding affinity of this compound for the receptor in the animal species you are using.
-
Agonist Concentration and Type: The type and concentration of the agonist (e.g., ADP, collagen) used to induce platelet aggregation can significantly influence the apparent inhibitory effect of this compound. Ensure that the agonist concentrations are optimized for the specific animal model, as platelet sensitivity to different agonists varies across species.
-
Assay Conditions: Factors such as anticoagulant choice (citrate vs. heparin), platelet concentration, and incubation time can all affect the outcome of platelet aggregation assays. It is crucial to standardize these conditions.
Q3: Our in vivo thrombosis model in rodents shows potent antithrombotic effects of this compound at a certain dose, but this doesn't seem to align with the clinical reality. Why the disconnect?
A3: This translational gap is a key challenge. Here's what might be happening:
-
Simplicity of Preclinical Models: In vivo thrombosis models, such as the ferric chloride-induced thrombosis model, often create a very specific type of thrombus that may not fully replicate the complexity of human thrombosis in acute coronary syndromes (ACS). Human thrombi are often more complex, involving various cell types and a dynamic environment.
-
Different Dosing Regimens: Early clinical trials with this compound used dosing regimens that were later found to be suboptimal, leading to insufficient platelet inhibition and clinical efficacy compared to other agents like abciximab. Your preclinical dosing might be achieving a higher level of platelet inhibition than these initial clinical studies.
-
Concomitant Medications: In clinical practice, this compound is almost always administered with other agents like aspirin and heparin. These drug-drug interactions can influence the overall antithrombotic and bleeding risk profile, which may not be fully recapitulated in your animal model.
Q4: What are the most common adverse effects observed in preclinical and clinical studies of this compound, and how do they compare?
A4: The primary adverse effect of this compound, consistent across preclinical and clinical studies, is bleeding. This is a direct consequence of its mechanism of action—inhibiting platelet aggregation. In preclinical models, bleeding time is a key safety endpoint and is dose-dependently prolonged by this compound.
In humans, bleeding is also the most commonly reported adverse reaction. Another important, though less common, adverse effect is thrombocytopenia (a drop in platelet count), which has been reported in clinical trials and case studies. Monitoring platelet counts is a standard procedure during this compound administration in patients.
Troubleshooting Guides
Issue: Inconsistent Platelet Aggregation Inhibition in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | Titrate the concentration of your platelet agonist (e.g., ADP, collagen) to determine the EC50 for platelet aggregation in your specific animal model. Use a concentration that induces a submaximal response to allow for the detection of inhibition. |
| Inappropriate Anticoagulant | The choice of anticoagulant can affect platelet function. For this compound studies, D-phenylalanyl-L-propyl-L-arginine chloromethyl ketone has been used to ensure accurate estimation of inhibitory properties. Compare results with standard anticoagulants like citrate. |
| Variable Platelet Preparation | Ensure a standardized protocol for preparing platelet-rich plasma (PRP) or washed platelets. Variations in centrifugation speed and time can affect platelet viability and function. |
| Incorrect this compound Concentration | Verify the stock solution concentration and perform serial dilutions accurately. Ensure the final concentration in the assay is as intended. |
Issue: High Variability in In Vivo Thrombosis Model Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Vessel Injury | Standardize the method of inducing thrombosis. For example, in the ferric chloride model, ensure consistent application time and concentration. In a crush injury model, apply a consistent force. |
| Variable Drug Administration | Ensure accurate and consistent intravenous administration of this compound. Use a calibrated infusion pump for continuous infusions. |
| Physiological Variability in Animals | Use age- and weight-matched animals. Monitor physiological parameters like body temperature, as they can influence coagulation. |
| Subjective Endpoint Measurement | Use quantitative methods to assess thrombus size, such as weight or imaging analysis, to minimize subjective bias. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Human | Rat | Dog |
| Plasma Half-life | ~2 hours | Short | Short |
| Plasma Protein Binding | ~65% | Data not available | Data not available |
| Metabolism | Negligible | Limited (O-dealkylation, 2-piperidone formation) | Data not available |
| Primary Route of Excretion | Renal (as unchanged drug) | Biliary and Renal | Fecal (as unchanged drug) |
Table 2: Preclinical and Clinical Dosing and Platelet Inhibition of this compound
| Study Type | Species/Population | Dosing Regimen | Achieved Platelet Inhibition | Reference |
| Preclinical | Canine | 0.3 µg/kg/min IV | >95% suppression of platelet aggregation | |
| Preclinical | Rat (crush injury model) | 50 µg/ml (local irrigant) | N/A (patency rate was the endpoint) | |
| Clinical (RESTORE Trial) | Humans (undergoing coronary angioplasty) | 10 µg/kg bolus, then 0.15 µg/kg/min infusion | Mean inhibition of 96% at 5 mins, 100% at 2 hours | |
| Clinical (STEMI) | Humans | 10 µg/kg bolus, then 0.4 µg/kg/min for 30 mins, then 0.1 µg/kg/min | 95% at 10 mins, 94% at 30 mins, 91% at 90 mins | |
| Clinical (NSTE-ACS - EU Regimen) | Humans | 0.4 µg/kg/min for 30 mins, then 0.1 µg/kg/min | N/A (PK modeling study) | |
| Clinical (NSTE-ACS - US Regimen) | Humans | 25 µg/kg within 5 mins, then 0.15 µg/kg/min | N/A (PK modeling study) |
Table 3: In Vitro Efficacy of this compound on Platelet Aggregation
| Species/Condition | Agonist | This compound Concentration for >90% Inhibition | Reference |
| Human (Diabetic Patients) | ADP | 50 ng/mL | |
| Human (Diabetic Patients) | Collagen | 100 ng/mL | |
| Human (Renal Insufficiency) | ADP (20 µM) | 25 ng/mL | |
| Human (Normal Renal Function) | ADP (20 µM) | 67-82 ng/mL (to achieve <10% aggregation) |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Blood Collection: Draw whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate or D-phenylalanyl-L-propyl-L-arginine chloromethyl ketone).
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Incubation: Pre-incubate the PRP with different concentrations of this compound or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP sample in an aggregometer at 37°C with stirring. Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide) to induce aggregation.
-
Data Analysis: Record the change in light transmittance over time. The percentage of platelet aggregation is calculated relative to the PPP baseline.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse/Rat)
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
This compound Administration: Administer this compound or vehicle control intravenously via a tail vein or other suitable vessel.
-
Thrombosis Induction: Apply a piece of filter paper saturated with ferric chloride solution (e.g., 10% FeCl3) to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Blood Flow Monitoring: Continuously monitor blood flow until vessel occlusion (cessation of blood flow) occurs.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion. The thrombus can also be excised and weighed.
Note: This is a generalized protocol. Specific parameters like FeCl3 concentration, application time, and animal strain should be optimized for your experimental setup.
Mandatory Visualizations
Caption: this compound competitively inhibits the binding of fibrinogen and von Willebrand factor (vWF) to the platelet GP IIb/IIIa receptor, preventing platelet cross-linking and aggregation.
Caption: The translation of this compound from preclinical models to clinical efficacy is fraught with challenges, including species differences, the limitations of animal models, and the critical need for dose optimization.
References
- 1. In vitro and in vivo studies on the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Acute Ischemic Stroke: Mechanistic Rationale, Clinical Advances, and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of this compound, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tirofiban vs. Abciximab: A Comparative Analysis of Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tirofiban and Abciximab, two prominent glycoprotein (GP) IIb/IIIa inhibitors used to prevent thrombotic events. The analysis is supported by experimental data from key clinical trials, focusing on their efficacy in platelet inhibition, clinical outcomes, and safety profiles.
Mechanism of Action
Both this compound and Abciximab are antiplatelet agents that target the GP IIb/IIIa receptor on the surface of platelets.[1][2][3] This receptor is crucial for the final common pathway of platelet aggregation.[4] When activated, the GP IIb/IIIa receptor binds to fibrinogen and von Willebrand factor, leading to the cross-linking of platelets and the formation of a thrombus.[1]
This compound is a non-peptide, small-molecule, reversible antagonist that is highly specific for the GP IIb/IIIa receptor. Abciximab, on the other hand, is a chimeric human-murine monoclonal antibody fragment that binds to the GP IIb/IIIa receptor. Its binding is considered irreversible for the life of the platelet. While both drugs ultimately prevent fibrinogen from binding to the receptor, their different molecular properties influence their pharmacodynamic and pharmacokinetic profiles.
Comparative Efficacy: Clinical Trial Data
The relative efficacy of this compound and Abciximab has been evaluated in several key clinical trials, most notably the TARGET (Do this compound and ReoPro Give Similar Efficacy Trial).
The TARGET Trial
The TARGET trial was a large-scale, double-blind, randomized trial designed to compare the efficacy and safety of this compound versus Abciximab in patients undergoing percutaneous coronary intervention (PCI) with stenting. The primary endpoint was a composite of death, nonfatal myocardial infarction (MI), or urgent target-vessel revascularization at 30 days.
The results of the TARGET trial demonstrated that Abciximab was superior to the standard-dose this compound regimen used in the study in preventing major ischemic events. The primary endpoint occurred in 6.0% of patients in the Abciximab group compared to 7.6% in the this compound group. This difference was primarily driven by a lower incidence of myocardial infarction in the Abciximab group.
| Endpoint (30 days) | This compound (n=2398) | Abciximab (n=2411) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 7.6% | 6.0% | 1.26 (1.01-1.57) | 0.038 |
| Death | - | - | 1.21 | - |
| Myocardial Infarction | 6.9% | 5.4% | 1.27 | 0.04 |
| Urgent Target-Vessel Revascularization | - | - | 1.26 | - |
Table 1: 30-Day Clinical Outcomes from the TARGET Trial.
It is important to note that subsequent studies have suggested that the standard-dose this compound regimen used in the TARGET trial may have provided suboptimal platelet inhibition. Studies utilizing a high-bolus dose of this compound have shown comparable efficacy to Abciximab. In an observational study of patients with ST-elevation myocardial infarction (STEMI) undergoing primary PCI, a high-bolus dose of this compound was associated with similar mortality and stent thrombosis rates compared to Abciximab.
Platelet Inhibition: Pharmacodynamic Studies
The level of platelet inhibition achieved by this compound and Abciximab has been directly compared in several pharmacodynamic studies. The COMPARE (Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide) trial randomized patients with acute coronary syndromes undergoing PCI to receive Abciximab, this compound, or Eptifibatide.
Using turbidimetric aggregometry, the study found that at 15 and 30 minutes after drug initiation, the standard this compound regimen resulted in significantly less platelet inhibition compared to Abciximab. However, the anti-aggregatory effects of Abciximab showed more variability during continued infusion.
Another study in patients with STEMI undergoing primary PCI found that a high-dose of this compound resulted in significantly greater inhibition of ADP-induced platelet aggregation compared to the standard dose of Abciximab.
| Study | Drug Regimen | Time Point | Platelet Aggregation Inhibition |
| COMPARE Trial | This compound (standard dose) | 15 & 30 min | Less inhibition vs. Abciximab (P=0.028) |
| Abciximab | 4, 12, 18-24 hrs | More varied effects | |
| STEMI PPCI Study | This compound (high-dose) | Post-administration | Higher inhibition vs. Abciximab (P<0.0001) |
| Abciximab (standard dose) | Post-administration | Lower inhibition vs. high-dose this compound |
Table 2: Comparative Platelet Aggregation Inhibition.
Safety Profile
The safety profiles of this compound and Abciximab have been well-characterized, with bleeding being the most common complication for both drugs.
In the TARGET trial, there were no significant differences in the rates of major bleeding or the need for blood transfusions between the two groups. However, this compound was associated with a lower rate of minor bleeding episodes and thrombocytopenia. Similarly, an observational study comparing high-bolus dose this compound to Abciximab in primary PCI patients found that thrombocytopenia was more common with Abciximab.
| Adverse Event | This compound | Abciximab | P-value |
| TARGET Trial | |||
| Major Bleeding | No significant difference | No significant difference | - |
| Minor Bleeding | 2.8% | 4.4% | <0.001 |
| Thrombocytopenia | Lower rate | Higher rate | - |
| PPCI Observational Study | |||
| Thrombocytopenia | 0.3% | 1.8% | 0.001 |
Table 3: Comparative Safety Profile.
Experimental Protocols
Platelet Aggregation Assay (Turbidimetric Aggregometry)
A common method to assess the efficacy of platelet inhibitors is light transmittance aggregometry. The following is a generalized workflow based on methodologies described in comparative studies.
Detailed Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant, such as sodium citrate or D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK). The choice of anticoagulant can influence the results, as citrate can chelate calcium and affect ex vivo platelet inhibition.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma: The blood sample is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A second centrifugation at a higher speed is performed on the remaining blood to obtain platelet-poor plasma (PPP).
-
Aggregation Measurement: The PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer. A baseline light transmittance is established. PPP is used as a reference for 100% aggregation.
-
Agonist Addition: A platelet agonist, such as adenosine diphosphate (ADP), is added to the PRP to induce aggregation.
-
Data Analysis: As platelets aggregate, the light transmittance through the PRP increases. The percentage of platelet aggregation is calculated based on the change in light transmittance relative to the PPP reference. The degree of inhibition is determined by comparing the aggregation in the presence of the inhibitor to a baseline measurement without the inhibitor.
Conclusion
Both this compound and Abciximab are potent inhibitors of the GP IIb/IIIa receptor, effectively reducing platelet aggregation. Clinical evidence from the TARGET trial suggests that Abciximab is more effective than standard-dose this compound in preventing ischemic events during PCI. However, studies using a high-bolus dose of this compound have demonstrated comparable efficacy and potentially a better safety profile, with lower rates of minor bleeding and thrombocytopenia. The choice between these agents may depend on the clinical setting, the patient's risk profile, and the specific dosing regimen employed. Further large-scale, randomized trials directly comparing high-dose this compound with Abciximab are needed to definitively establish their relative efficacy and safety.
References
In vitro comparison of Tirofiban and Eptifibatide efficacy
An In Vitro Comparison of Tirofiban and Eptifibatide Efficacy: A Guide for Researchers
This guide provides a detailed in vitro comparison of two widely used glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, this compound and Eptifibatide. Both are intravenous antiplatelet agents crucial in the management of acute coronary syndromes (ACS). Their primary function is to prevent platelet aggregation, a key step in thrombus formation, by blocking the final common pathway of platelet activation.[1][2] This comparison focuses on their in vitro performance, supported by experimental data and detailed methodologies for researchers in drug development and cardiovascular science.
Mechanism of Action
Both this compound and Eptifibatide are reversible, competitive antagonists of the platelet GPIIb/IIIa receptor.[3] This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen and von Willebrand factor (vWF), leading to the cross-linking of platelets and the formation of a thrombus.[1][2]
-
This compound is a non-peptide, small-molecule mimetic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen.
-
Eptifibatide is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake.
By occupying the binding site on the GPIIb/IIIa receptor, both drugs competitively inhibit the binding of fibrinogen and vWF, thereby blocking platelet aggregation.
Quantitative Data Comparison
The in vitro efficacy of this compound and Eptifibatide can be quantified through several key parameters, including binding affinity, inhibition of platelet aggregation (IC50), and receptor occupancy.
| Parameter | This compound | Eptifibatide | Key Findings |
| Binding Affinity (Kd) | 15 nM | 120 nM | This compound demonstrates a significantly higher binding affinity (lower dissociation constant) for the GPIIb/IIIa receptor compared to Eptifibatide. |
| Platelet Aggregation Inhibition (IC50) | Dosing regimens aim for >90% inhibition with 5 µM ADP. | IC50: 0.11-0.22 µg/ml (with 20 µM ADP). | Eptifibatide has been shown to inhibit platelet aggregation more consistently across various time points in direct comparative studies. Differences in assay conditions (e.g., agonist concentration, anticoagulant) can impact results. |
| GPIIb/IIIa Receptor Occupancy (GpRO) | 38.8% ± 18.8% | 62.1% ± 17.1% | In a direct comparative study, Eptifibatide achieved significantly higher levels of GPIIb/IIIa receptor occupancy than this compound. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the in vitro comparison of antiplatelet agents. Below are detailed methodologies for key assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant, typically 3.2% sodium citrate or D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. The remaining sample is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Incubation: Aliquots of PRP are incubated with varying concentrations of this compound, Eptifibatide, or a vehicle control at 37°C in an aggregometer.
-
Aggregation Induction: A platelet agonist, such as Adenosine Diphosphate (ADP) at a concentration of 5 µM or 20 µM, is added to the PRP to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded for several minutes.
-
Data Analysis: The maximum percentage of aggregation is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the maximum aggregation by 50%) is then determined from the dose-response curve.
GPIIb/IIIa Receptor Occupancy Assay (Flow Cytometry)
Flow cytometry allows for the quantitative assessment of drug binding to its receptor on individual platelets.
Methodology:
-
Sample Preparation: Whole blood samples are incubated with either this compound or Eptifibatide at various concentrations.
-
Platelet Activation: Platelets in the samples are activated with an agonist like ADP or thrombin receptor agonist peptide (TRAP).
-
Fluorescent Labeling: A fluorescently-labeled monoclonal antibody (e.g., PAC-1) or ligand (e.g., FITC-labeled fibrinogen) that binds specifically to the activated conformation of the GPIIb/IIIa receptor is added to the samples.
-
Staining and Fixation: The samples are incubated to allow the labeled antibody/ligand to bind. Red blood cells may be lysed, and platelets are often fixed with a solution like paraformaldehyde.
-
Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics. The fluorescence intensity of individual platelets is measured, which corresponds to the number of available (unoccupied by the drug) activated GPIIb/IIIa receptors.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in fluorescence intensity in the presence of the inhibitor compared to the control (no inhibitor).
Visualizations
The following diagrams illustrate the key pathways and processes involved in the comparison of this compound and Eptifibatide.
Caption: GPIIb/IIIa signaling pathway and inhibitor action.
Caption: Experimental workflow for in vitro comparison.
Caption: Logic for determining overall in vitro efficacy.
References
Synergistic Antiplatelet Effects of Tirofiban with Clopidogrel and Aspirin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Tirofiban when combined with the standard dual antiplatelet therapy of Clopidogrel and Aspirin. The following sections detail quantitative data from research models, experimental protocols, and the underlying signaling pathways.
The combination of this compound, a glycoprotein IIb/IIIa inhibitor, with Clopidogrel and Aspirin, represents a potent antiplatelet strategy. Research indicates that this triple therapy can offer superior efficacy in inhibiting platelet aggregation and improving outcomes in specific high-risk patient populations, particularly those with poor response to standard dual antiplatelet therapy. This guide synthesizes findings from key research models to elucidate the synergistic effects and mechanisms of this combination.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies, offering a clear overview of the enhanced efficacy of incorporating this compound into a dual antiplatelet regimen.
Table 1: Effects on Platelet Aggregation and Activation
| Treatment Group | Maximum Platelet Aggregation Rate | P-Selectin Expression (Compared to this compound alone) | Reference |
| This compound | Significantly reduced vs. baseline (p < 0.01) | - | [1] |
| Aspirin + Clopidogrel | Significantly reduced vs. baseline (p < 0.01) | Significantly reduced (p < 0.0001) | [1][2] |
| This compound + Clopidogrel (300mg) | No significant additional inhibition vs. This compound alone | Reduced | [2] |
Table 2: Effects on Myocardial Perfusion in a Mini-Swine Model of Acute Myocardial Infarction
| Treatment Group | Area of No-Reflow (Echocardiography) | Area of No-Reflow (Pathological) | Blood Nitric Oxide (NO) Concentration | Constitutive NOS (cNOS) Activity | Reference |
| Control | 78.5% | 82.3% | Baseline | 0.51 U/mg protein | [1] |
| This compound | 22.8% (p < 0.01 vs. control) | 23.2% (p < 0.01 vs. control) | Increased (p < 0.05 vs. control) | 0.81 U/mg protein (p < 0.01 vs. control) | |
| Aspirin + Clopidogrel | No significant difference vs. control | No significant difference vs. control | No significant difference vs. control | No significant difference vs. control |
Table 3: Clinical Outcomes in Patients with Poor Response to Aspirin and/or Clopidogrel
| Treatment Group | Primary Endpoint (Troponin I/T elevation ≥3x ULN) | Major Adverse Cardiovascular Events (30 days) | Reference |
| Placebo (on Aspirin + Clopidogrel) | 35.1% | 10.7% | |
| This compound (on Aspirin + Clopidogrel) | 20.4% (p = 0.009 vs. placebo) | 3.8% (p = 0.031 vs. placebo) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of the experimental protocols from the cited studies.
Protocol 1: Mini-Swine Model of Acute Myocardial Infarction and Reperfusion
-
Animal Model: Forty mini-swine were utilized in this study.
-
Grouping: Animals were randomly assigned to one of five groups: control, this compound, Aspirin-Clopidogrel combination, ischemic preconditioning (IPC), and sham-operated.
-
Surgical Procedure: An acute myocardial infarction and reperfusion model was established by occluding the left anterior descending coronary artery for 3 hours, followed by 1 hour of reperfusion.
-
Drug Administration:
-
The Aspirin-Clopidogrel group was pretreated for three days.
-
The this compound group received an intravenous infusion of the drug.
-
-
Key Measurements:
-
Area of No-Reflow: Assessed by myocardial contrast echocardiography and pathological examination.
-
Platelet Aggregation: Maximum aggregation rate was measured.
-
Nitric Oxide (NO) and Nitric Oxide Synthase (NOS): Blood NO concentration and the activity of constitutive NOS (cNOS) and inducible NOS (iNOS) in the myocardium were determined.
-
Protocol 2: Comparison of Platelet Inhibition in Patients with Acute Coronary Syndromes
-
Patient Population: Sixty patients with non-ST-elevation acute coronary syndrome (NSTE-ACS) undergoing coronary angiography, who were already treated with aspirin and enoxaparin.
-
Randomization: Patients were randomized into three treatment groups:
-
Group A: this compound (0.4 µg/kg/min for 30 min, then 0.15 µg/kg/min for 24 h).
-
Group B: Clopidogrel (600 mg).
-
Group C: Clopidogrel (300 mg) plus this compound.
-
-
Blood Sampling: Blood samples were collected at baseline and at 2, 6, and 24 hours after drug administration.
-
Analysis:
-
Platelet Aggregation: Measured using light transmission aggregometry.
-
Platelet Activation: P-selectin expression was analyzed by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of action and experimental designs described in the research.
References
- 1. Different effects of this compound and aspirin plus clopidogrel on myocardial no‐reflow in a mini‐swine model of acute myocardial infarction and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of pretreatment with this compound, clopidogrel or both on the inhibition of platelet aggregation and activation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirofiban's Efficacy in a Humanized Mouse Model of Thrombosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tirofiban's performance with other antiplatelet agents in a clinically relevant, humanized mouse model of thrombosis. The data presented is supported by detailed experimental protocols to aid in the evaluation and design of preclinical studies for novel antithrombotic therapies.
Introduction
This compound is a non-peptide antagonist of the glycoprotein IIb/IIIa (αIIbβ3) receptor, a key player in the final common pathway of platelet aggregation.[1][2] Validating the efficacy of antiplatelet agents like this compound in preclinical models that accurately predict clinical outcomes is a significant challenge in drug development. A humanized mouse model, in which mouse von Willebrand factor (VWF) is genetically modified to support human platelet-mediated thrombosis, offers a valuable platform for this purpose.[3][4][5] This guide focuses on the evaluation of this compound's efficacy within such a model, providing a direct comparison with other αIIbβ3 inhibitors.
Comparative Efficacy of αIIbβ3 Inhibitors
In a well-established humanized mouse model of thrombosis, this compound demonstrated significant efficacy in reducing thrombus formation. The antithrombotic effects of several αIIbβ3 inhibitors were assessed in VWFR1326H mutant mice infused with human platelets. The administration of this compound, Abciximab, and Eptifibatide at clinically relevant doses resulted in a greater than 75% reduction in human platelet-mediated thrombus formation in laser-injured arterioles. In contrast, these agents had no significant effect on mouse platelet-mediated thrombus formation in wild-type animals, highlighting the species-specific action of these drugs and the utility of the humanized model.
| Drug Class | Drug | Dose | % Reduction in Thrombus Size (Humanized Model) | % Reduction in Thrombus Size (Wild-Type Model) |
| αIIbβ3 Inhibitors | This compound | 25 μg/kg bolus + 0.15 μg/kg/min infusion | >75% | No significant effect |
| Abciximab | 0.25 mg/kg bolus + 0.125 μg/kg/min infusion | >75% (greatest overall reduction) | No significant effect | |
| Eptifibatide | 180 μg/kg bolus + 2 μg/kg/min infusion | >75% | No significant effect | |
| XP280 (active metabolite of Roxifiban) | 0.1 μg/kg bolus | >75% | ~78% | |
| Control | Vehicle | - | - | - |
Data synthesized from Magallon, et al. (2011). Doses were based on guidelines established by the ACC/AHA for percutaneous coronary intervention.
Mechanism of Action: this compound
This compound functions by reversibly binding to the platelet αIIbβ3 receptor. This binding action competitively inhibits the interaction of fibrinogen and von Willebrand factor with the receptor, thereby preventing platelet cross-linking and subsequent aggregation, which is the final step in thrombus formation.
Experimental Protocols
The following is a detailed methodology for the humanized mouse model of thrombosis used to generate the comparative data.
1. Animal Model:
-
Strain: Genetically modified mice with a single point mutation in the von Willebrand factor gene (VWFR1326H). This mutation enables the mouse VWF to bind to human platelet GPIbα but not to mouse GPIbα.
-
Control: Wild-type (WT) mice of the same background strain.
2. Human Platelet Infusion:
-
Human platelets are isolated from healthy volunteers.
-
A specified concentration of washed human platelets is infused into the VWFR1326H mutant mice.
3. Intravital Microscopy and Thrombosis Induction:
-
The cremaster muscle microcirculation is exteriorized for observation.
-
Thrombus formation is induced by laser-induced injury to the arteriolar wall.
-
Real-time images of thrombus formation are captured and analyzed.
4. Drug Administration:
-
This compound and comparator drugs are administered intravenously at clinically relevant doses prior to thrombosis induction.
-
Dosages are adjusted based on the body weight of the mice.
5. Data Analysis:
-
Thrombus size is measured over time using specialized imaging software.
-
The maximum thrombus size is used as the primary endpoint for efficacy.
-
Statistical analysis is performed to compare the effects of different treatments.
Logical Comparison of Outcomes
The humanized mouse model provides a clear advantage in assessing the efficacy of species-specific drugs like this compound. The experimental outcomes demonstrate a strong correlation with the known clinical efficacy of αIIbβ3 inhibitors.
Conclusion
The humanized VWFR1326H mouse model serves as a robust platform for the preclinical evaluation of antiplatelet agents that target human-specific pathways. The data clearly demonstrates that this compound is highly effective in inhibiting human platelet-mediated thrombosis in this model, with an efficacy comparable to other clinically used αIIbβ3 inhibitors like Abciximab and Eptifibatide. This model's ability to predict the clinical efficacy of such drugs makes it an essential tool for the development and validation of new antithrombotic therapies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Humanized mouse model of thrombosis is predictive of the clinical efficacy of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirofiban vs. Heparin in Microvascular Thrombosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tirofiban and Heparin in the context of microvascular thrombosis models, supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions for their preclinical studies.
Performance Comparison in a Crush Injury Anastomosis Model
A key study evaluated the efficacy of this compound and Heparin in preventing thrombosis in a rat femoral artery crush injury model. The data clearly demonstrates the superiority of this compound, both alone and in combination with Heparin, in maintaining vessel patency compared to Heparin alone or a control.
| Treatment Group | Number of Vessels | Patency Rate (%) |
| Control (Lactated Ringer's) | 20 | 10% |
| This compound (50 µg/ml) | 22 | 59% |
| Heparin (100 U/ml) | 10 | 20% |
| Heparin (100 U/ml) + this compound (50 µg/ml) | 10 | 80% |
Data from a study on a crush injury model using the rat femoral artery[1].
Another study in a rat thrombogenic free flap model found that the addition of topical this compound to topical Heparin resulted in a 23% lower thrombosis rate and subsequent free flap failure rate compared to Heparin alone[2].
Experimental Protocols
Crush Injury Anastomosis Model in Rat Femoral Artery
This model is designed to simulate the challenging clinical scenario of microvascular repair in the context of significant tissue injury, where the risk of thrombosis is high.
Animal Model:
Procedure:
-
Induce a crush injury to the femoral artery[1].
-
Perform an end-to-end microvascular anastomosis.
-
Before placing the final suture, irrigate the vessel lumen with 1 ml of the randomized test solution.
-
Group 1 (Control): Lactated Ringer's solution.
-
Group 2 (this compound): this compound at a concentration of 50 µg/ml.
-
Group 3 (Heparin): Heparin at a concentration of 100 U/ml.
-
Group 4 (Combination): A mixture of Heparin (100 U/ml) and this compound (50 µg/ml).
-
-
Assess vessel patency 24 hours postoperatively.
Caption: Workflow of the crush injury microvascular thrombosis model.
Signaling Pathways and Mechanisms of Action
This compound and Heparin act on different components of the hemostatic system. This compound is a direct inhibitor of platelet aggregation, while Heparin acts as an anticoagulant by potentiating the activity of antithrombin.
This compound: Glycoprotein IIb/IIIa Receptor Inhibition
This compound is a non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting their aggregation and the formation of a platelet-rich thrombus.
Heparin: Antithrombin-III-Mediated Anticoagulation
Heparin exerts its anticoagulant effect by binding to and activating antithrombin III (ATIII). This complex then inactivates several key clotting factors, most notably thrombin (Factor IIa) and Factor Xa. The inactivation of these factors prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a stable blood clot.
Caption: Mechanisms of action of this compound and Heparin.
Conclusion
The experimental data from microvascular thrombosis models suggests that this compound is a more effective agent than Heparin in preventing thrombosis, particularly in high-risk scenarios such as crush injuries. The combination of this compound and Heparin appears to provide the most robust antithrombotic effect. These findings are consistent with their distinct mechanisms of action, with this compound directly targeting platelet aggregation, a key initiator of microvascular thrombosis, and Heparin influencing the coagulation cascade. Researchers should consider these differences when selecting antithrombotic agents for their preclinical models and future clinical applications.
References
Tirofiban's Anti-Inflammatory Profile: A Comparative Analysis with Other Antiplatelet Agents
For Immediate Release
El-Azizia, Shanghai – November 27, 2025 – A comprehensive review of existing literature reveals that the glycoprotein IIb/IIIa inhibitor, Tirofiban, exhibits notable anti-inflammatory effects beyond its primary antiplatelet activity. This guide provides a comparative evaluation of this compound's anti-inflammatory properties against other widely used antiplatelet agents, including aspirin, clopidogrel, and ticagrelor, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Platelets are increasingly recognized as key players in the inflammatory process, not just in thrombosis.[1][2] Antiplatelet agents, therefore, may offer therapeutic benefits by modulating inflammatory pathways. This guide delves into the specific anti-inflammatory mechanisms and effects of this compound in comparison to its counterparts.
Comparative Anti-Inflammatory Effects on Key Biomarkers
This compound has been shown to modulate several key inflammatory markers in clinical and preclinical settings. The following tables summarize the quantitative data from various studies, offering a direct comparison with other antiplatelet agents.
Table 1: Effect of Antiplatelet Agents on C-Reactive Protein (CRP) and Interleukins (IL)
| Agent | Study Population/Model | Dosage | Change in CRP | Change in Interleukins (IL-1, IL-6, IL-8, TNF-α) | Reference |
| This compound | Patients with acute myocardial infarction after emergency PCI | 10 µg/kg bolus, then 0.1 µg/( kg/min ) for 48h | Significantly lower than control (p=0.00)[3] | IL-6 significantly lower than control (p=0.00)[3] | [3] |
| Patients with non-ST-elevation myocardial infarction | Not specified | Attenuated elevation compared to heparin alone | Not Assessed | ||
| Patients with unstable angina pectoris (with Ticagrelor) | Not specified | Significantly lower than Clopidogrel + this compound group | IL-6 and TNF-α significantly lower than Clopidogrel + this compound group | ||
| Aspirin | Healthy male volunteers (Cantharidin-induced skin blisters) | 75 mg, oral, once daily/10 days | Not Assessed | Reduced polymorphonuclear leukocyte and macrophage accumulation | |
| Clopidogrel | Patients with acute ST-segment elevation MI undergoing PCI (with Aspirin) | Not specified | Levels decreased post-treatment | IL-6 levels decreased post-treatment | |
| Ticagrelor | Patients with acute ST-segment elevation MI undergoing PCI (with Aspirin) | Not specified | Significantly lower levels compared to Clopidogrel group | Significantly lower IL-6 levels compared to Clopidogrel group | |
| Macrophages (in vitro) | Not specified | Not Assessed | Inhibits NLRP3 inflammasome activation, reducing IL-1β secretion |
Table 2: Effect of Antiplatelet Agents on Other Inflammatory Markers
| Agent | Study Population/Model | Dosage | Key Findings on Other Markers | Reference |
| This compound | High-risk percutaneous intervention patients (with Enoxaparin) | 25 µg/kg bolus | Reduced CD40 ligand, P-selectin, platelet-monocyte aggregates, and Mac-1 expression | |
| Acute ischemic stroke mouse model | Not specified | Reduced expression of IL-1, IL-6, and TNF-α in the ischemic penumbra; regulated microglial state | ||
| Clopidogrel | Angiotensin II-induced vascular inflammation mouse model | Not specified | Suppressed inflammatory cell infiltration and oxidative stress | |
| TNFα-induced human aortic endothelial cells | Not specified | Hindered VCAM-1 expression | ||
| Ticagrelor | Patients with acute coronary syndrome | Not specified | Lower Neutrophil-to-lymphocyte ratio (NLR), Monocyte-to-high-density lipoprotein ratio (MHR), and Platelet-to-lymphocyte ratio (PLR) compared to clopidogrel |
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of this compound in Patients with Acute Myocardial Infarction after Emergency PCI
-
Objective: To assess the effect of this compound on vascular endothelial function, cardiac function, and inflammatory cytokines in patients with acute myocardial infarction (AMI) after emergency Percutaneous Coronary Intervention (PCI).
-
Study Design: A randomized controlled trial involving 80 AMI patients undergoing emergency PCI.
-
Treatment Groups:
-
Control Group (n=40): Received standard treatment including aspirin, clopidogrel, and low molecular weight heparin.
-
Experimental Group (n=40): Received standard treatment plus this compound (10 µg/kg intravenously over 5 minutes immediately before PCI, followed by 0.1 µg/( kg/min ) infusion for 48 hours).
-
-
Data Collection: Blood samples were collected before treatment and at specified time points after treatment to measure levels of C-reactive protein (CRP) and Interleukin-6 (IL-6).
-
Key Outcome Measures: Changes in the levels of inflammatory cytokines (CRP, IL-6) between the two groups.
Protocol 2: Comparison of Ticagrelor and Clopidogrel on Inflammatory Factors in STEMI Patients
-
Objective: To compare the anti-inflammatory effects of Ticagrelor versus Clopidogrel in patients with ST-segment elevation myocardial infarction (STEMI) undergoing emergency PCI.
-
Study Design: A sequential enrollment study of 193 STEMI patients undergoing urgent PCI.
-
Treatment Groups:
-
Control Group (Clopidogrel): Received a loading dose of 600 mg clopidogrel followed by a maintenance dose.
-
Experimental Group (Ticagrelor): Received a loading dose of 180 mg ticagrelor followed by a maintenance dose.
-
-
Data Collection: Levels of high-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6) were measured at admission and at different time points post-PCI.
-
Key Outcome Measures: Comparison of the changes in hs-CRP and IL-6 levels between the Ticagrelor and Clopidogrel groups.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these antiplatelet agents are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Anti-inflammatory pathways of other antiplatelet agents.
Discussion and Conclusion
The available evidence suggests that while all major antiplatelet agents exhibit some degree of anti-inflammatory activity, their mechanisms and the extent of their effects vary.
This compound , as a glycoprotein IIb/IIIa inhibitor, directly targets the final common pathway of platelet aggregation. Its anti-inflammatory effects appear to be linked to the reduction of platelet activation and subsequent platelet-leukocyte interactions. Emerging evidence also points towards a more direct immunomodulatory role, such as the regulation of microglial phenotype in the context of ischemic stroke.
In comparison, aspirin , a non-steroidal anti-inflammatory drug (NSAID), exerts its well-established anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
Clopidogrel and ticagrelor , as P2Y12 receptor antagonists, reduce inflammation largely by inhibiting platelet activation. However, studies suggest that ticagrelor may possess more potent anti-inflammatory properties than clopidogrel, potentially through mechanisms independent of the P2Y12 receptor, such as the inhibition of the NLRP3 inflammasome.
In direct comparative studies, this compound, particularly when combined with other agents like ticagrelor, has demonstrated a superior reduction in inflammatory markers compared to clopidogrel-based regimens.
References
- 1. Effect of antiplatelet therapy on inflammatory markers in atherothrombotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelets, inflammation and anti-inflammatory effects of antiplatelet drugs in ACS and CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound Injection on vascular endothelial function, cardiac function and inflammatory cytokines in patients with acute myocardial infarction after emergency Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Tirofiban Versus Newer Antiplatelet Drugs: A Comparative Analysis of Bleeding Risk
For researchers and drug development professionals navigating the landscape of antiplatelet therapies, understanding the nuances of bleeding risk associated with different agents is paramount. This guide provides a detailed comparison of Tirofiban, a glycoprotein IIb/IIIa inhibitor, with newer P2Y12 receptor antagonists—Ticagrelor, Prasugrel, and Cangrelor—focusing on the critical aspect of bleeding complications. This analysis is supported by data from recent clinical studies to aid in informed decision-making in research and development.
Quantitative Comparison of Bleeding Events
The following table summarizes the incidence of bleeding events from comparative studies. It is crucial to note that bleeding definitions (e.g., TIMI, BARC) can vary across trials, impacting direct cross-study comparisons.
| Drug Comparison | Study Population | Bleeding Endpoint | This compound Group | Comparator Group | p-value | Citation |
| This compound + Ticagrelor/Prasugrel vs. This compound + Clopidogrel | 224 Acute Coronary Syndrome (ACS) patients | Hemoglobin fall ≥3 g/dL | 11/147 (7.5%) | 2/77 (2.6%) | 0.228 | [1][2][3] |
| Gastrointestinal Bleeding | 2/115 (Ticagrelor) | 0/77 (Clopidogrel) | Similar | [2][3] | ||
| Access Site Hematoma | 3/115 (Ticagrelor) | Not specified | Similar | |||
| Cardiac Tamponade | 2/115 (Ticagrelor) | Not specified | Similar | |||
| This compound vs. Cangrelor | 462 ST-Elevation Myocardial Infarction (STEMI) patients undergoing pPCI | Major Bleeding (BARC type 3 or 5) | Not specified individually, total 28/462 (6.1%) | Not specified individually, total 28/462 (6.1%) | 0.324 |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is essential for interpreting the bleeding risk data.
Study 1: this compound with Ticagrelor/Prasugrel vs. Clopidogrel in ACS
-
Study Design: A retrospective observational study.
-
Patient Population: 224 consecutive patients with Acute Coronary Syndrome (ACS) who received this compound.
-
Treatment Arms:
-
This compound + Ticagrelor/Prasugrel Group: 115 patients received Ticagrelor and 32 received Prasugrel in addition to this compound.
-
This compound + Clopidogrel Group: 77 patients received Clopidogrel in addition to this compound.
-
-
Dosing Regimens:
-
This compound: Conventional dose of 25 µg/kg bolus over 3 minutes, followed by an infusion of 0.15 µg/kg/min for 24 hours.
-
Aspirin: 300 mg loading dose followed by 100 mg/day.
-
Clopidogrel: 600 mg loading dose followed by 75 mg/day.
-
Ticagrelor: 180 mg loading dose followed by 90 mg twice daily.
-
Prasugrel: 60 mg loading dose followed by 10 mg/day.
-
-
Bleeding Definition: Any intra-hospital bleeding complications were noted, with a specific focus on hemoglobin fall ≥3 g/dL, gastrointestinal bleeding, access site hematoma, and cardiac tamponade.
Study 2: this compound vs. Cangrelor in STEMI
-
Study Design: A prospective, multicenter, observational study.
-
Patient Population: 462 patients with ST-Elevation Myocardial Infarction (STEMI) undergoing primary percutaneous coronary intervention (pPCI).
-
Treatment Arms:
-
This compound Group: 239 patients.
-
Cangrelor Group: 223 patients.
-
-
Dosing Regimens: Specific dosages administered during pPCI were as per local institutional protocols.
-
Bleeding Definition: Major bleeding was defined according to the Bleeding Academic Research Consortium (BARC) criteria as type 3 or 5.
Signaling Pathways of Antiplatelet Agents
The differing mechanisms of action of these drugs underpin their efficacy and bleeding risk profiles. This compound acts on the final common pathway of platelet aggregation, while the newer agents target the P2Y12 receptor.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for clinical trials comparing the bleeding risks of different antiplatelet agents in the context of ACS.
Discussion and Conclusion
The available data suggests that the concomitant use of this compound with newer, more potent P2Y12 inhibitors like Ticagrelor and Prasugrel does not significantly increase the risk of major bleeding compared to its use with Clopidogrel in a real-world ACS population. One retrospective study found that while there were numerical differences, the rates of significant hemoglobin fall and other bleeding complications were statistically similar between the groups. It is important to consider that patient selection in real-world settings might influence these outcomes, as clinicians may avoid prescribing more potent combinations to patients with a high baseline bleeding risk.
When comparing intravenous agents, a study of STEMI patients undergoing pPCI found no significant difference in the rates of major bleeding (BARC 3 or 5) between patients treated with this compound and those treated with Cangrelor.
For researchers and drug development professionals, these findings highlight the importance of carefully designed, randomized controlled trials to definitively establish the comparative bleeding risk profiles of these potent antiplatelet combinations. Future studies should aim for standardized bleeding definitions and include diverse patient populations to provide a more comprehensive understanding. The choice of antiplatelet therapy will continue to be a balance between reducing ischemic events and minimizing bleeding complications, tailored to the individual patient's clinical presentation and risk factors.
References
Tirofiban's Neuroprotective Efficacy in Preclinical Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tirofiban's neuroprotective effects in preclinical models of ischemic stroke. It summarizes key experimental data, details methodologies of pivotal studies, and visually represents the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of stroke therapy development.
I. Overview of this compound's Neuroprotective Effects
This compound, a selective, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, is primarily known for its antiplatelet aggregation properties.[1] Emerging preclinical evidence, however, highlights its potential as a neuroprotective agent in the context of acute ischemic stroke (AIS).[2] Studies in animal models have demonstrated that this compound can significantly reduce infarct volume, improve neurological function, and mitigate secondary injury mechanisms such as apoptosis and oxidative stress.[2][3] A key mechanism underlying these neuroprotective effects appears to be the attenuation of the inflammatory response in the ischemic penumbra.[3]
II. Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies evaluating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit in a Photochemically Induced Mouse Model of AIS
| Treatment Group | Infarct Volume (% of hemisphere) | Modified Neurological Severity Score (mNSS) |
| Control (Saline) | Data not available | Data not available |
| This compound | Significantly reduced | Significantly improved |
Data from a study by Liu et al. (2024) which qualitatively reported significant reductions but did not provide specific numerical values in the abstract.
Table 2: Effect of this compound on Apoptosis and Oxidative Stress Markers in the Ischemic Penumbra
| Treatment Group | Apoptotic Cells (TUNEL assay) | Oxidative Stress Markers |
| Control (Saline) | Data not available | Data not available |
| This compound | Mitigated | Mitigated |
As reported in the abstract by Liu et al. (2024), specific quantitative data on the reduction of apoptotic cells and oxidative stress markers were not provided.
Note on Comparative Preclinical Data: Extensive literature searches did not yield preclinical studies that directly compare the neuroprotective efficacy of this compound with other antiplatelet agents like aspirin or clopidogrel in animal models of stroke. The available comparative data is predominantly from clinical trials in human patients. This represents a notable gap in the preclinical research landscape.
III. Experimental Protocols
This section details the methodology for a key preclinical experiment cited in this guide.
Photochemically Induced Ischemic Stroke Model in Mice
This model is utilized to create a focal cortical infarct, mimicking aspects of thrombotic stroke in humans.
Objective: To induce a consistent and localized ischemic lesion in the mouse brain to study the neuroprotective effects of therapeutic agents.
Materials:
-
Male C57BL/6 mice
-
Rose Bengal photosensitive dye
-
Anesthesia (e.g., isoflurane)
-
Cold light source (e.g., fiber optic lamp)
-
Stereotaxic frame
-
Surgical instruments
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Rose Bengal Administration: Intravenously inject Rose Bengal dye.
-
Photoirradiation: A cold light source is focused on the desired cortical area (e.g., the sensorimotor cortex) through the intact skull. The light activates the Rose Bengal in the cerebral microvasculature.
-
Thrombus Formation: The photoactivation of Rose Bengal leads to the formation of singlet oxygen, which damages the endothelial lining of the blood vessels, triggering platelet aggregation and the formation of a thrombus, thereby occluding the microvessels and causing a focal ischemic stroke.
-
Post-operative Care: Suture the scalp incision and allow the animal to recover.
Endpoint Analysis:
-
Infarct Volume Measurement: 24-48 hours post-stroke, the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. The infarct volume is then quantified using image analysis software.
-
Neurological Function Assessment: Neurological deficits are evaluated using a standardized scoring system, such as the modified Neurological Severity Score (mNSS). This scale assesses motor, sensory, reflex, and balance functions.
-
Histological and Molecular Analysis: Brain tissue from the ischemic penumbra is collected for further analysis, including TUNEL staining for apoptosis and assays for oxidative stress markers.
IV. Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound's neuroprotective effects.
Caption: Proposed signaling pathway of this compound's neuroprotective effects.
Caption: General experimental workflow for preclinical stroke studies.
V. Conclusion
Preclinical evidence suggests that this compound possesses neuroprotective properties that extend beyond its primary antiplatelet function. In animal models of ischemic stroke, this compound has been shown to reduce neuronal damage and improve functional outcomes, largely through the mitigation of the post-ischemic inflammatory response. However, there is a clear need for further preclinical research to quantify these effects more precisely and to establish a direct comparison with other standard antiplatelet therapies in a controlled experimental setting. Such studies will be crucial for fully elucidating the therapeutic potential of this compound in the treatment of acute ischemic stroke.
References
- 1. Platelet Glycoprotein IIb/IIIa Receptor Inhibitor this compound in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Acute Ischemic Stroke: Mechanistic Rationale, Clinical Advances, and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates neuroprotective effects in acute ischemic stroke by reducing inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tirofiban: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Tirofiban is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the proper handling and disposal of this compound, aligning with best practices for laboratory safety and environmental responsibility.
I. Core Principles of this compound Disposal
This compound, an antiplatelet medication, requires careful management as a chemical waste product in a laboratory setting. The primary principle governing its disposal is the prevention of its release into the environment. Key considerations include:
-
Environmental Hazard: this compound is classified as hazardous for water (Water hazard class 2).[1] It must not be allowed to enter ground water, water courses, or sewage systems.[1]
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[2]
-
Professional Disposal: The recommended method of disposal is through a licensed hazardous material disposal company or a certified chemical destruction plant.[3]
II. Step-by-Step Disposal Procedures
The following steps outline the standard operating procedure for the disposal of this compound and associated materials in a laboratory environment.
-
Segregation of Waste:
-
Isolate all this compound waste, including expired or unused product, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment (PPE), from general laboratory waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines and the licensed disposal company.
-
-
Containerization and Labeling:
-
Place this compound waste into a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The container should be suitable for chemical waste and closable to prevent spills.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Empty Containers:
-
Empty this compound containers should be handled as hazardous waste unless thoroughly decontaminated.
-
Containers can be triple-rinsed with a suitable solvent (as advised by your EHS department). The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by regulations. Combustible packaging materials may be incinerated by a licensed facility.
-
III. Spill Management
In the event of a this compound spill, follow these procedures:
-
Ensure Personnel Safety: Evacuate non-essential personnel from the area. The responding personnel must wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Prevent the spill from spreading and entering drains.
-
Absorb and Collect: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to absorb the substance. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Clean the Area: Decontaminate the spill area according to your laboratory's established procedures.
-
Dispose of Spill Debris: All materials used for spill cleanup, including absorbent materials and contaminated PPE, must be collected in a sealed container, labeled as hazardous waste, and disposed of following the procedures outlined above.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
V. Quantitative Data and Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization of this compound for disposal purposes in a laboratory setting. The universally accepted and recommended procedure is disposal via a licensed and certified hazardous waste management service, typically involving high-temperature incineration.
| Parameter | Guideline | Source |
| Disposal Method | Controlled incineration with flue gas scrubbing or licensed chemical destruction. | |
| Water Hazard Class | 2 (Hazardous for water) | |
| Effluent Discharge | Do not allow product to reach sewage system or bodies of water. | |
| Household Garbage | Must not be disposed of together with household garbage. |
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
